3-(Oxolan-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPHOULIZUERAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294634 | |
| Record name | 3-(Oxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-12-6 | |
| Record name | 935-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Oxolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxolan-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(Oxolan-2-yl)propanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient three-step synthesis pathway for 3-(Oxolan-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Knoevenagel condensation of furfural and malonic acid, followed by a selective catalytic hydrogenation to yield 3-(Furan-2-yl)propanoic acid, and culminates in the complete reduction of the furan ring to the desired oxolane (tetrahydrofuran) structure. This guide provides detailed experimental protocols, quantitative data for each step, and a clear visualization of the synthesis pathway.
I. Synthesis Pathway Overview
The synthesis of this compound is achieved through a three-step process, beginning with readily available starting materials. The overall transformation is depicted below:
Caption: Three-step synthesis of this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the efficiency of each transformation.
| Step | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| 1 | Knoevenagel Condensation | Furfural, Malonic Acid | Pyridine, Piperidine | - | 100 | Atmospheric | 2 | ~85 |
| 2 | Selective Hydrogenation | 3-(Furan-2-yl)propenoic acid | 5% Pd/C | Ethanol | 25 | 1 | 4 | >95 |
| 3 | Furan Ring Hydrogenation | 3-(Furan-2-yl)propanoic acid | 5% Rh/Al₂O₃ | Acetic Acid | 40 | 30 | 6 | ~98 |
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid (Knoevenagel Condensation)
This step involves the base-catalyzed condensation of furfural with malonic acid.
Workflow Diagram:
Caption: Experimental workflow for the Knoevenagel condensation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine furfural (1.0 eq), malonic acid (1.05 eq), and pyridine (2.0 eq).
-
To this mixture, add piperidine (0.1 eq) dropwise with stirring.
-
Heat the reaction mixture in an oil bath at 100°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with concentrated hydrochloric acid until the product precipitates completely.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any remaining impurities.
-
Dry the resulting 3-(Furan-2-yl)propenoic acid in a vacuum oven.
Step 2: Synthesis of 3-(Furan-2-yl)propanoic acid (Selective Hydrogenation)
This step focuses on the selective reduction of the carbon-carbon double bond in the propenoic acid side chain, leaving the furan ring intact.
Workflow Diagram:
Caption: Experimental workflow for the selective hydrogenation.
Procedure:
-
Dissolve 3-(Furan-2-yl)propenoic acid (1.0 eq) in ethanol in a hydrogenation flask.
-
Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-2 mol%) to the solution.
-
Connect the flask to a hydrogen source and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(Furan-2-yl)propanoic acid.
Step 3: Synthesis of this compound (Furan Ring Hydrogenation)
The final step involves the complete saturation of the furan ring to form the desired tetrahydrofuran (oxolane) ring.
Workflow Diagram:
Caption: Experimental workflow for the furan ring hydrogenation.
Procedure:
-
Place 3-(Furan-2-yl)propanoic acid (1.0 eq) and 5% Rhodium on alumina (Rh/Al₂O₃) catalyst (typically 5 mol%) in a high-pressure hydrogenation vessel.
-
Add acetic acid as the solvent.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 30 bar.
-
Heat the reaction mixture to 40°C and stir vigorously for 6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
After cooling the vessel to room temperature, carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the acetic acid under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
IV. Conclusion
This technical guide outlines a reliable and scalable three-step synthesis for this compound. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to produce this important chemical intermediate. The use of catalytic hydrogenation in the final two steps represents an efficient and atom-economical approach to the target molecule. Careful optimization of reaction conditions, particularly catalyst loading and reaction time, may lead to further improvements in yield and purity.
An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance, offering a valuable resource for its application in research and development.
Chemical Identity and Physical Properties
This compound is a carboxylic acid derivative featuring a saturated five-membered oxolane (tetrahydrofuran) ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 935-12-6 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Physical Form | Liquid | Vendor Information |
| Predicted Boiling Point | 263 °C at 760 mmHg | [2] |
| Predicted XlogP | 0.5 | [3] |
| Predicted Vapor Pressure | 0.0031 mmHg at 25°C | [2] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the known properties of its functional groups: a carboxylic acid and a tetrahydrofuran ring.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two prominent absorption bands:
-
A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.
-
A strong and sharp C=O (carbonyl) stretching band, expected to appear around 1700-1725 cm⁻¹.
Additionally, the C-O stretching of the carboxylic acid and the ether linkage in the tetrahydrofuran ring would contribute to the fingerprint region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the propanoic acid chain and the tetrahydrofuran ring. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the carbon adjacent to the carbonyl group and the protons on the tetrahydrofuran ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The chemical shifts of the carbons in the tetrahydrofuran ring and the propanoic acid chain will provide further structural confirmation.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, cleavage of the propanoic acid side chain, and fragmentation of the tetrahydrofuran ring. Predicted collision cross-section data for various adducts are available, which can aid in identification in mass spectrometry-based analyses.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of similar compounds can be adapted.
Synthesis
A potential synthetic route could involve the alkylation of a malonic ester with a 2-halomethyltetrahydrofuran, followed by hydrolysis and decarboxylation. Another approach could be the reaction of a Grignard reagent derived from a 2-halotetrahydrofuran with a suitable three-carbon synthon.
The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported via hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid.[4] A similar strategy, starting from a suitable precursor, could potentially be adapted for the synthesis of this compound.
Below is a generalized workflow for a potential synthetic approach.
Caption: A potential synthetic workflow for this compound.
Purification
Purification of the final product would likely involve standard techniques such as vacuum distillation, given its predicted high boiling point, or column chromatography on silica gel. The choice of purification method would depend on the scale of the reaction and the nature of any impurities.
Analysis
The identity and purity of this compound can be confirmed using a combination of the spectroscopic methods described in Section 2 (IR, NMR, and MS). Purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), likely after derivatization to a more volatile ester for GC analysis.
Biological Activity and Potential Applications
While there is limited direct research on the biological activity of this compound, the structural motifs present in the molecule—the tetrahydrofuran ring and the propanoic acid moiety—are found in various biologically active compounds.
Derivatives of furan and tetrahydrofuran are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4] Propanoic acid and its derivatives are also known for their antimicrobial and metabolic effects. The metabolism of propionate in mammals involves its conversion to propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.
The combination of the tetrahydrofuran ring and the propanoic acid side chain in this compound makes it an interesting candidate for screening in various biological assays, particularly for antimicrobial or metabolic-related activities.
The general metabolic pathway of propionate is illustrated below.
Caption: General metabolic pathway of propionate in mammals.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the properties of similar carboxylic acids, it is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a simple heterocyclic carboxylic acid with potential for further investigation in various scientific fields. While detailed experimental data is somewhat limited in the public domain, this guide provides a solid foundation of its known and predicted chemical properties. Further research is warranted to fully elucidate its physical characteristics, develop optimized synthetic and analytical protocols, and explore its potential biological activities. This information will be crucial for its successful application in drug discovery and other areas of chemical research.
References
- 1. scbt.com [scbt.com]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
Spectroscopic Characterization of 3-(Oxolan-2-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Oxolan-2-yl)propanoic acid (also known as 3-(tetrahydrofuran-2-yl)propanoic acid). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines predicted spectroscopic values based on the chemical structure and provides standardized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 3-(Tetrahydrofuran-2-yl)propanoic acid
-
CAS Number: 935-12-6
-
Molecular Formula: C₇H₁₂O₃
-
Molecular Weight: 144.17 g/mol
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. These values serve as a reference for the analysis of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | broad singlet | 1H | -COOH |
| ~4.0 - 4.2 | multiplet | 1H | H-2 (oxolane ring) |
| ~3.7 - 3.9 | multiplet | 2H | H-5 (oxolane ring) |
| ~2.4 - 2.6 | triplet | 2H | -CH₂-COOH |
| ~1.8 - 2.1 | multiplet | 4H | H-3, H-4 (oxolane ring) |
| ~1.6 - 1.8 | multiplet | 2H | -CH(oxolane)-CH₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~178 - 182 | -COOH |
| ~75 - 79 | C-2 (oxolane ring) |
| ~67 - 71 | C-5 (oxolane ring) |
| ~33 - 37 | -CH₂-COOH |
| ~30 - 34 | C-3 (oxolane ring) |
| ~28 - 32 | -CH(oxolane)-CH₂- |
| ~24 - 28 | C-4 (oxolane ring) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1200-1300 | Medium | C-O stretch (carboxylic acid) |
| 1050-1150 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 127 | [M - OH]⁺ |
| 99 | [M - COOH]⁺ |
| 71 | [C₄H₇O]⁺ (oxolane ring fragment) |
| 45 | [COOH]⁺ |
Experimental Protocols
The following sections detail standardized procedures for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Inlet System: Direct infusion or via Gas Chromatography (GC) for a pure sample.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxolan-2-yl)propanoic acid, also known by its IUPAC name, is a saturated heterocyclic carboxylic acid. Its structure, featuring a tetrahydrofuran (THF) ring linked to a propanoic acid chain, makes it a molecule of interest in medicinal chemistry and organic synthesis. The tetrahydrofuran moiety is a common scaffold in a variety of biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its favorable metabolic stability.[1] The propanoic acid group, on the other hand, is characteristic of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in anti-inflammatory research.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for the compound is This compound .[3] The structure consists of a five-membered saturated ether ring, oxolane (more commonly known as tetrahydrofuran), substituted at the 2-position with a three-carbon carboxylic acid chain.
Structure:
SMILES: C1CC(OC1)CCC(=O)O[4]
InChI: InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)[3]
Physicochemical and Computational Data
A summary of key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C7H12O3 | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| CAS Number | 935-12-6 | [3] |
| Appearance | Liquid | |
| Purity | ≥95% (commercially available) | |
| Boiling Point | 263 °C at 760 mmHg (Predicted) | |
| Polar Surface Area | 46.5 Ų | [3] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
| XLogP3 | 0.5 (Predicted) | [4] |
| Monoisotopic Mass | 144.078644241 Da | [3] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature, the following sections provide viable methodologies based on established chemical principles and analogous transformations.
Synthesis Protocol: Catalytic Hydrogenation of 3-(Furan-2-yl)acrylic acid
A plausible and efficient route to this compound is the complete reduction of a furan-containing precursor. This method involves the hydrogenation of both the furan ring and the acrylic double bond of 3-(2-Furyl)acrylic acid.
Materials:
-
3-(2-Furyl)acrylic acid
-
Rhodium on alumina (Rh/Al2O3) catalyst (5%)
-
Ethanol (absolute)
-
Hydrogen gas (H2)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, dissolve 3-(2-Furyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol.
-
Add 5% Rhodium on alumina catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 50-100 atm.
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid.
Analytical Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of carboxylic acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and run the analysis.
-
The purity is determined by the relative area of the product peak.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A broad singlet for the carboxylic acid proton (–COOH) typically downfield (>10 ppm).
-
Multiplets for the protons on the tetrahydrofuran ring (–CH2–O–CH–, –CH2–CH2–).
-
Multiplets for the propanoic acid chain protons (–CH–CH2–CH2–COOH).
-
-
¹³C NMR:
-
A signal for the carboxylic carbon (–COOH) around 170-180 ppm.
-
Signals for the carbons of the tetrahydrofuran ring, with the carbon adjacent to the oxygen (–CH–O–) being the most downfield of the ring carbons.
-
Signals for the carbons of the propanoic acid chain.
-
-
IR Spectroscopy:
-
A very broad O–H stretch from the carboxylic acid dimer, typically from 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.
-
C–O stretching bands for the ether linkage in the tetrahydrofuran ring, typically in the 1050-1150 cm⁻¹ region.
-
-
Mass Spectrometry (Electron Ionization):
-
The molecular ion peak (M+) at m/z = 144.
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group (–COOH, 45 Da) and fragmentation of the tetrahydrofuran ring.
-
Applications in Drug Development
While this compound itself is not a known drug, its structural motifs are of significant interest to medicinal chemists.
-
Scaffold for Bioactive Molecules: The tetrahydrofuran ring is a key component of numerous FDA-approved drugs, including antiviral agents and anti-cancer therapies. Its presence can improve the pharmacokinetic properties of a molecule.
-
Propanoic Acid Derivatives as NSAIDs: The 2-arylpropanoic acid structure is the basis for the widely used "profen" family of NSAIDs, such as ibuprofen and naproxen, which act by inhibiting cyclooxygenase (COX) enzymes.[2] Derivatives of this compound could be synthesized and screened for similar anti-inflammatory activities.
-
Building Block in Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex molecules, including peptidomimetics and other potential therapeutic agents. The carboxylic acid handle allows for straightforward amide bond formation and other derivatizations.
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts related to this compound.
Caption: Plausible synthesis of this compound.
Caption: General experimental workflow for synthesis and analysis.
References
"3-(Oxolan-2-yl)propanoic acid" CAS number and registry information
An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic acid
This technical guide provides comprehensive information on this compound, also known as β-(tetrahydrofuryl) propionic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its identification as a biomarker.
Registry Information
This compound is a carboxylic acid containing a tetrahydrofuran ring. Its identification and registry information are crucial for regulatory and research purposes.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | β-(Tetrahydrofuryl) propionic acid, 3-tetrahydrofuran-2-ylpropanoic acid |
| CAS Number | 935-12-6[1] |
| Molecular Formula | C₇H₁₂O₃[1] |
| Molecular Weight | 144.17 g/mol [1] |
| InChI | InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)[2] |
| SMILES | C1CC(OC1)CCC(=O)O[2] |
Physicochemical and Spectrometric Data
The following table summarizes key physicochemical and spectrometric data for this compound. Note that some of this data is predicted from computational models.
| Property | Value | Source |
| Monoisotopic Mass | 144.07864 Da | Predicted[2] |
| XlogP (predicted) | 0.5 | Predicted[2] |
| Purity | 95% | [3] |
| Boiling Point | 123-124°C at 5 mm Hg | Experimental[4] |
| Refractive Index (n_D^25) | 1.4578 | Experimental[4] |
| Mass Spectrometry (m/z) | [M-H]⁻: 143.07 | Experimental[5] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided based on a procedure published in Organic Syntheses.[4] The synthesis involves the hydrogenation of β-(2-furyl)acrylic acid.
Experimental Protocol
Materials:
-
β-(2-Furyl)acrylic acid
-
Raney nickel alloy
-
Sodium hydroxide (NaOH) solution (20%)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Sodium chloride (NaCl) solution (10%)
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Catalyst and Substrate Solution: In a 3-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 50 g (0.36 mole) of β-(2-furyl)acrylic acid in 500 ml of 2% sodium hydroxide solution. Heat the solution to 60°C and add 10 g of Raney nickel catalyst.
-
Hydrogenation: Through the dropping funnel, add a solution of 125 g of 20% sodium hydroxide over 2-3 hours. Maintain the temperature of the reaction mixture at 60-70°C during this addition. After the addition is complete, raise the temperature to approximately 95°C and continue stirring for an additional 2-3 hours. Add water as needed to maintain the original volume.
-
Work-up: Filter the hot solution by decantation and wash the nickel residue with two 50 ml portions of hot 2% sodium hydroxide solution. Combine the filtrates and washings, cool them, and slowly add the solution with vigorous stirring to 800 ml of concentrated hydrochloric acid.
-
Extraction: Cool the acidified solution and extract it thoroughly with three 200 ml portions of ether. Combine the ether extracts and wash them once with 100 ml of 10% sodium chloride solution.
-
Separation of Products: Extract the ether solution with one 100 ml portion and two 50 ml portions of 5% sodium carbonate solution. The ether layer contains the neutral product, γ-n-propylbutyrolactone. The combined sodium carbonate extracts contain the sodium salt of β-(tetrahydrofuryl) propionic acid.
-
Isolation of this compound: Acidify the combined sodium carbonate extracts to Congo red paper with concentrated hydrochloric acid. Extract the acidified solution with one 100 ml and two 50 ml portions of ether. Combine the ether extracts, wash with 10% sodium chloride solution, and dry over sodium sulfate.
-
Purification: Remove the ether by distillation, and distill the residue under reduced pressure. The fraction boiling at 123-124°C/5 mm is this compound.[4] The yield is reported to be 15.0–17.0 g (29–33%).[4]
Biological Significance
While extensive biological activity data is not available, this compound has been identified as a urinary biomarker of kiwifruit intake in a randomized intervention study.[5] This suggests that the compound is either present in kiwifruit or is a metabolite produced after consumption, indicating its relevance in nutritional and metabolomic studies.
Visualized Experimental Workflow
The following diagram illustrates the synthesis and purification workflow for this compound as described in the experimental protocol.
Caption: Synthesis and purification workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 3. eMolecules this compound | 935-12-6 | 5G | Purity: 95%, | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of urinary biomarkers of kiwifruit intake in a randomized intervention study - PMC [pmc.ncbi.nlm.nih.gov]
"3-(Oxolan-2-yl)propanoic acid" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the fundamental physicochemical properties of 3-(Oxolan-2-yl)propanoic acid, a heterocyclic compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases and suppliers.
Core Molecular Data
The fundamental molecular identifiers for this compound are presented below. This data is crucial for analytical calculations, stoichiometric determinations, and regulatory submissions.
| Parameter | Value |
| Molecular Formula | C7H12O3[1][2][3][4] |
| Molecular Weight | 144.17 g/mol [1][3][4][5] |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 935-12-6[1][3][4] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical structure, its elemental composition (molecular formula), and its resulting molar mass (molecular weight).
References
Potential Biological Activity of 3-(Oxolan-2-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Oxolan-2-yl)propanoic acid, also known as tetrahydrofuran-2-propanoic acid, is a naturally occurring compound found in Vitis vinifera (grapes) and wine. While direct research into the biological activity of this small molecule is limited, its role as a synthetic precursor to the potent alkaloid Solenopsin A provides a compelling starting point for investigating its own potential pharmacological properties. This technical guide consolidates the available information, focusing on the well-documented activities of Solenopsin A to infer potential, albeit unproven, areas of biological relevance for this compound. Furthermore, we explore the known bioactivities of structurally related furan and tetrahydrofuran derivatives to broaden the scope of potential investigation. This document provides a framework for future research by detailing relevant experimental protocols and visualizing key signaling pathways.
Introduction
This compound is a saturated heterocyclic carboxylic acid. Its chemical structure, featuring a tetrahydrofuran ring, is a common motif in a variety of biologically active natural products. [1]Although primarily recognized as a building block in the synthesis of piperidine alkaloids like Solenopsin A, the inherent chemical features of this compound itself warrant consideration for potential bioactivity. The exploration of its biological profile could unveil novel therapeutic applications.
Inferred Potential Biological Activities from Solenopsin A
Solenopsin A, a major component of fire ant venom, is synthesized using this compound. Solenopsin A exhibits a range of significant biological effects, which suggest potential, though likely different, activities for its precursor.
Inhibition of the PI3K/Akt Signaling Pathway and Anti-Angiogenic Effects
Solenopsin A is a known inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and angiogenesis. [2][3][4]Dysregulation of this pathway is a hallmark of many cancers. [4]Solenopsin A has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, and subsequently the phosphorylation of its substrate, the forkhead box protein O1a (FOXO1a). [4]This inhibition of the PI3K/Akt pathway is believed to underlie the anti-angiogenic properties of Solenopsin A, as demonstrated in SVR endothelial cell proliferation assays. [4][5] It is plausible that this compound, while structurally simpler, could exhibit modest inhibitory or modulatory effects on components of the PI3K/Akt pathway or other related kinase cascades.
Antimicrobial and Quorum Sensing Inhibition
Solenopsin A has been demonstrated to inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. [6]Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. By disrupting this signaling, Solenopsin A can attenuate bacterial pathogenicity.
This activity raises the possibility that this compound could possess its own antimicrobial or anti-biofilm properties, a notion supported by studies showing antimicrobial activity in other furan-containing propanoic acid derivatives. [7][8][9][10]
Potential Biological Activities Based on Structural Analogs
The tetrahydrofuran motif is present in numerous natural products with diverse and potent biological activities, including anticancer, antimicrobial, and antifungal effects. [1]Simple derivatives of 3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL. [7][8][9][10]This suggests that the core structure of this compound may have intrinsic antimicrobial properties that could be explored.
Quantitative Data
Direct quantitative data on the biological activity of this compound is not currently available in the public domain. The following table summarizes the reported in vitro activity of Solenopsin A to provide a reference for the potency of its downstream product.
| Compound | Target | Assay Type | IC50 | Reference |
| Solenopsin A | Akt-1 | In vitro Kinase Assay | 5-10 µM | [11] |
Experimental Protocols
The following are detailed protocols for key experiments that could be employed to investigate the potential biological activities of this compound.
SVR Endothelial Cell Proliferation Assay (for Anti-Angiogenic Activity)
This assay measures the ability of a compound to inhibit the proliferation of ras-transformed endothelial cells. [5] Materials:
-
SVR cells (murine endothelial cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent (e.g., MTT, WST-1)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed SVR cells into 96-well plates at a density of 10,000 cells/well in complete growth medium. [5]2. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (solvent only).
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Incubate the plates for 48 hours. [5]6. After incubation, determine the cell count in each well. This can be done by trypsinizing the cells and counting with a hemocytometer or by using a cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cell proliferation for each concentration relative to the vehicle control.
Western Blot for Phosphorylated Akt (p-Akt) and Phosphorylated FOXO1a (p-FOXO1a)
This protocol details the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active PI3K/Akt pathway)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-FOXO1a, anti-total FOXO1a, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time. Include a positive control (e.g., a known PI3K inhibitor) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant. [12]2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize all samples to the same protein concentration and prepare for electrophoresis by adding Laemmli sample buffer and boiling. [12]3. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [13]4. Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature. [13] * Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. [3][14] * Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [3]5. Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. [12] * The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal loading.
-
Pseudomonas aeruginosa Quorum Sensing Inhibition Assay using a Reporter Strain
This assay utilizes a reporter strain of P. aeruginosa that expresses a reporter gene (e.g., lacZ or gfp) under the control of a quorum sensing-regulated promoter.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1 with a lasB-lacZ or rhlA-gfp fusion)
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
96-well microtiter plates
-
Incubator with shaking capabilities
-
Plate reader for measuring absorbance (OD600) and fluorescence/luminescence
Procedure:
-
Grow an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking. [15]2. Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05. [15]3. In a 96-well plate, add the diluted bacterial culture to each well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate at 37°C with shaking for 18-24 hours. [15]6. After incubation, measure the bacterial growth by reading the absorbance at 600 nm (OD600).
-
Measure the reporter gene expression (e.g., fluorescence for GFP or by performing a β-galactosidase assay for lacZ).
-
Normalize the reporter gene expression to the bacterial growth (e.g., fluorescence/OD600) to account for any growth-inhibitory effects of the compound.
-
Calculate the percentage of quorum sensing inhibition for each concentration relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory point of Solenopsin A.
Experimental Workflow Diagrams
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for Quorum Sensing Inhibition (QSI) assay.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound remains to be elucidated, its structural relationship to the bioactive alkaloid Solenopsin A and other antimicrobial furan derivatives provides a strong rationale for further investigation. The most promising avenues for research appear to be in the areas of anti-angiogenesis, through potential modulation of kinase signaling pathways like PI3K/Akt, and antimicrobial/anti-biofilm activity. The experimental protocols and workflows detailed in this guide offer a practical starting point for researchers to systematically evaluate the pharmacological potential of this naturally occurring compound. Future studies, including in silico screening, in vitro assays as described, and subsequent in vivo models, are necessary to fully characterize the biological profile of this compound and determine its potential as a novel therapeutic agent.
References
- 1. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis of 3 ‐ Aryl ‐ 3 ‐ (Furan ‐ 2 ‐ yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on 3-(Oxolan-2-yl)propanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid, is a carboxylic acid derivative featuring a saturated five-membered oxygen-containing heterocycle. Extensive database searches indicate that this compound is of synthetic origin and is not known to occur naturally. Its primary significance lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on experimental details and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 935-12-6 | [2][3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Purity | Commercially available up to 95% | [2][3] |
| Predicted XlogP | 0.5 | [1] |
Synthetic Origin and Methodologies
This compound is not found in natural sources and is produced through chemical synthesis.[4] While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature suggests several plausible synthetic routes. A common and logical approach involves the alkylation of a malonic ester derivative with a 2-halomethyltetrahydrofuran, followed by hydrolysis and decarboxylation.
A Representative Synthetic Workflow:
The following diagram illustrates a general workflow for the synthesis and purification of this compound, a common procedure for compounds of this class.
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol (Hypothetical Laboratory Scale Synthesis):
The following is a representative, hypothetical protocol for the laboratory-scale synthesis of this compound based on standard organic chemistry principles.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
2-(Chloromethyl)tetrahydrofuran
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium hydroxide
Procedure:
-
Alkylation:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 2-(chloromethyl)tetrahydrofuran dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
To the residue from the previous step, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester groups.
-
After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Heat the acidified mixture to reflux to effect decarboxylation, which can be monitored by the evolution of carbon dioxide.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity. A typical GC-MS analysis would involve a non-polar capillary column and a temperature gradient to separate the compound from any residual starting materials or byproducts.[5][6]
Applications in Drug Development and Organic Synthesis
The primary utility of this compound is as an intermediate in the synthesis of more complex molecules. The tetrahydrofuran moiety is a common structural motif in many biologically active compounds and natural products. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.
Logical Relationship of its Application:
Caption: Chemical transformations of this compound in organic synthesis.
While direct therapeutic applications of this compound itself are not reported, its derivatives are of interest in medicinal chemistry. For example, related structures containing the oxolane ring are found in various biologically active molecules.
This compound is a synthetic compound with no known natural occurrence. Its value lies in its utility as a building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in drug discovery and development. The synthetic routes to this compound are based on established organic chemistry principles, and its purification and characterization can be achieved using standard laboratory techniques. This guide provides a foundational understanding of this compound for researchers and scientists in the field.
References
- 1. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 2. eMolecules this compound | 935-12-6 | 5G | Purity: 95%, | Fisher Scientific [fishersci.com]
- 3. 935-12-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Buy Online CAS Number 935-12-6 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. thepharmajournal.com [thepharmajournal.com]
An In-depth Technical Guide to the Solubility and Stability of 3-(Oxolan-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of 3-(Oxolan-2-yl)propanoic acid. Given the limited direct experimental data for this specific compound, this guide leverages information from structurally similar molecules, such as tetrahydrofuran (THF) and propanoic acid, to provide a robust framework for its handling, formulation, and analysis.
Core Physicochemical Properties
While specific experimental data for this compound is scarce, its structural motifs—a saturated heterocyclic ether (oxolane) and a carboxylic acid—allow for the estimation of its core physicochemical properties.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₇H₁₂O₃ | - |
| Molecular Weight | 144.17 g/mol | - |
| Predicted LogP | 0.5 - 1.0 | Based on the hydrophilicity of the tetrahydrofuran ring and the carboxylic acid group. |
| Predicted pKa | ~4.8 | Similar to other short-chain carboxylic acids like propanoic acid. |
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The carboxylic acid and ether oxygen can form hydrogen bonds with water. A structurally related compound, tetrahydrofuran-2-carboxylic acid, is reported to be soluble in water. Tetrahydrofuran itself is miscible with water.[1] |
| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to hydrogen bonding and dipole-dipole interactions. |
| Acetone, Ethyl Acetate | Soluble | Expected to be soluble in polar aprotic solvents. |
| Dichloromethane, Chloroform | Moderately Soluble | The alkyl backbone and the less polar part of the THF ring may allow for some solubility. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
A standard experimental protocol to quantitatively determine the solubility of this compound involves the shake-flask method.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways can be inferred from the functional groups present.
Table 2: Potential Stability Concerns and Stress Testing Conditions for this compound
| Degradation Pathway | Stress Condition | Rationale |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂) | The tetrahydrofuran ring is susceptible to peroxide formation, a known instability of ethers.[2] |
| Acid Hydrolysis | Acidic conditions (e.g., 0.1 M HCl) | The ether linkage in the tetrahydrofuran ring may be susceptible to cleavage under strong acidic conditions, although this typically requires harsh conditions. |
| Base Hydrolysis | Basic conditions (e.g., 0.1 M NaOH) | The carboxylic acid will be deprotonated, but the core structure is generally stable to base. |
| Thermal Degradation | Elevated temperatures (e.g., 40-80 °C) | To assess the intrinsic thermal stability of the molecule. |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | To determine light sensitivity. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically performed according to ICH guidelines.[3][4]
Diagram 2: Logical Flow for Forced Degradation Studies
Caption: A logical workflow for conducting forced degradation studies on a drug substance.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways or defined biological activities. Further research would be required to elucidate any potential pharmacological effects.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound based on its chemical structure and the properties of analogous compounds. While direct experimental data is limited, the provided information and experimental protocols offer a robust starting point for researchers and drug development professionals. It is recommended that the outlined experimental procedures be conducted to obtain quantitative data for this specific molecule to ensure its safe and effective use in research and development.
References
An In-depth Technical Guide to the Analogs and Derivatives of 3-(Oxolan-2-yl)propanoic Acid
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid, belongs to the class of γ-butyrolactone derivatives. This core structure, featuring a saturated five-membered oxygen-containing ring (oxolane or tetrahydrofuran) attached to a propanoic acid moiety, is a key pharmacophore found in a variety of biologically active molecules. The tetrahydrofuran ring is a prevalent motif in numerous natural products and FDA-approved drugs, recognized for its favorable pharmacokinetic properties and its ability to engage in specific interactions with biological targets.[1] This technical guide provides a detailed exploration of the known analogs and derivatives of this compound, focusing on their synthesis, biological activities, and potential therapeutic applications. While extensive research on the direct, simple analogs of this compound is limited in publicly available literature, this guide consolidates the existing knowledge and draws relevant insights from closely related compound classes to provide a valuable resource for the scientific community.
Chemical Structure and Properties
The foundational structure of this compound consists of a tetrahydrofuran ring linked at the 2-position to a three-carbon carboxylic acid chain.
Basic Chemical Information:
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 935-12-6 |
| Synonyms | 3-(Tetrahydrofuran-2-yl)propanoic acid |
Synthesis of Analogs and Derivatives
While specific, detailed protocols for a wide range of this compound derivatives are not extensively documented, general synthetic strategies can be inferred from the synthesis of related compounds, particularly γ-butyrolactone and tetrahydrofuran derivatives.
General Synthetic Workflow
The synthesis of derivatives would typically involve modifications at the carboxylic acid group or on the tetrahydrofuran ring.
Caption: A generalized workflow for the synthesis of ester, amide, and ring-substituted derivatives of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives (Analogous Friedel-Crafts Reaction)
While this protocol is for furan derivatives, it illustrates a potential method for introducing aryl groups to the carbon adjacent to the heterocyclic ring, which could be adapted for oxolane structures under different catalytic conditions.
Materials:
-
3-(Furan-2-yl)propenoic acid
-
Arene (e.g., benzene, toluene)
-
Triflic acid (TfOH) or Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), the arene (0.1 mL), and CH₂Cl₂ (1 mL), add TfOH (0.5 mL, 6.45 mmol) at 0 °C.[2]
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the mixture into water (50 mL) and extract with chloroform (3 x 50 mL).[2]
-
Wash the combined organic extracts with water (3 x 50 mL) and dry over Na₂SO₄.[2]
-
Distill the solvent under reduced pressure to obtain the crude product.
-
Purify the product via column chromatography.
Biological Activities and Potential Applications
The γ-butyrolactone and tetrahydrofuran moieties are present in compounds with a wide array of biological activities.[3] While specific data for this compound derivatives is sparse, the known activities of related compounds suggest potential therapeutic areas for investigation.
Table of Potential Biological Activities of γ-Butyrolactone and Tetrahydrofuran Derivatives:
| Biological Activity | Compound Class / Example | Reference |
| Anti-inflammatory | Various butyrolactones | [3] |
| Antibacterial | Hydrazonothiazolyl derivatives, α-methylene-γ-butyrolactones | [3] |
| Antifungal | α-methylene-γ-butyrolactones, Leupyrrin A1 | [3] |
| Anticancer | Annonaceous acetogenins | [4] |
| Sodium Channel Modulation | Substituted tetrahydrofurans | [5] |
| HIV Protease Inhibition | Tris-THF derivatives | [6] |
| Antidiabetic (α-glucosidase inhibition) | 5-ethyl-5-isobutyl-3-methyldihydrofuran-2(3H)-one | [7] |
Signaling Pathways
Given the limited specific research, a definitive signaling pathway for this compound derivatives cannot be provided. However, based on the activities of related compounds, several potential pathways could be modulated. For instance, if these compounds act as sodium channel modulators, they would be involved in regulating ion flow across cell membranes, a key process in neuronal signaling.
Caption: A hypothetical signaling pathway illustrating how a this compound derivative might exert its biological effect.
Structure-Activity Relationships (SAR)
Detailed SAR studies for this compound derivatives are not available. However, research on related structures provides some general principles that could guide future drug design.
Key Considerations for SAR:
-
Stereochemistry: The stereochemistry of the tetrahydrofuran ring is often crucial for biological activity, as seen in HIV protease inhibitors where different stereoisomers exhibit significant differences in potency.[6]
-
Substituents on the Tetrahydrofuran Ring: The nature and position of substituents on the tetrahydrofuran ring can dramatically influence binding affinity and selectivity for a given biological target.
-
Modifications of the Propanoic Acid Chain: Conversion of the carboxylic acid to esters or amides can alter the compound's polarity, solubility, and ability to act as a prodrug.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area for drug discovery. The prevalence of the tetrahydrofuran motif in a wide range of biologically active compounds suggests that derivatives of this core structure hold significant potential for the development of novel therapeutics. The limited availability of public research highlights a clear opportunity for further investigation into the synthesis and biological evaluation of a diverse library of these compounds. Future research should focus on:
-
The development of efficient and stereoselective synthetic routes to a variety of this compound analogs.
-
Systematic screening of these compounds against a broad range of biological targets to identify novel activities.
-
Detailed structure-activity relationship studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational resource to stimulate and guide future research in this promising area of medicinal chemistry.
References
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted tetrahydrofurans as modulators of sodium channels - Patent WO-2021113627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of γ ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity | Scilit [scilit.com]
An In-depth Technical Guide to 3-(tetrahydrofuran-2-yl)propanoic acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic research surrounding 3-(tetrahydrofuran-2-yl)propanoic acid, a saturated heterocyclic carboxylic acid. Due to a lack of direct experimental data on this specific molecule, this document outlines a proposed synthetic pathway based on the catalytic hydrogenation of its unsaturated analog, 3-(furan-2-yl)propanoic acid. This guide also presents the known biological activities and spectral data of structurally related furan derivatives to serve as a foundational reference for future research and development of 3-(tetrahydrofuran-2-yl)propanoic acid and its potential applications.
Introduction
The tetrahydrofuran (THF) moiety is a prevalent structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. 3-(tetrahydrofuran-2-yl)propanoic acid combines this important heterocyclic scaffold with a propanoic acid side chain, suggesting potential for biological activity. While direct research on this specific compound is limited, its structural similarity to other biologically active molecules warrants further investigation. This guide aims to consolidate the available information on related compounds and propose a clear path forward for the synthesis and evaluation of 3-(tetrahydrofuran-2-yl)propanoic acid.
Physicochemical Properties
Based on available data for 3-(tetrahydrofuran-2-yl)propanoic acid and its close analogs, the following physicochemical properties can be summarized.
| Property | Value | Source |
| CAS Number | 935-12-6 | [4] |
| Molecular Formula | C₇H₁₂O₃ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting from commercially available reagents.
Caption: Proposed two-step synthesis of 3-(tetrahydrofuran-2-yl)propanoic acid.
Experimental Protocols
This procedure is adapted from the synthesis of related 3-(furan-2-yl)propenoic acid derivatives.[5]
Materials:
-
Furfural
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A mixture of furfural and malonic acid is dissolved in pyridine.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is heated under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The mixture is acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration and washed with cold water.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This proposed protocol is based on general procedures for the catalytic hydrogenation of furan rings.[6][7][8]
Materials:
-
3-(furan-2-yl)propenoic acid
-
Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel catalyst
-
Ethanol or Ethyl acetate (as solvent)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite)
Procedure:
-
3-(furan-2-yl)propenoic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel.
-
A catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel is added to the solution.
-
The vessel is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to a specified pressure (e.g., 50-70 bar).[8]
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 120°C) until the consumption of hydrogen ceases.[8]
-
The reaction vessel is cooled, and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude 3-(tetrahydrofuran-2-yl)propanoic acid.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Spectral Data of Related Furan Derivatives
While specific spectral data for 3-(tetrahydrofuran-2-yl)propanoic acid is not available, the following tables summarize the characteristic spectral data for its unsaturated precursor and a related derivative, which can serve as a reference for characterization.
Table 1: Spectral Data for 3-(furan-2-yl)propenoic acid[5]
| Technique | Key Data |
| ¹H NMR (500 MHz, CDCl₃) | δ = 6.32 (d, 1H, J = 15.7 Hz), 6.49–6.50 (m, 1H), 6.67 (d, 1H, J = 3.4 Hz), 7.51–7.54 (m, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 112.6, 115.0, 115.9, 133.2, 145.4, 150.8, 172.6 |
| IR (KBr, cm⁻¹) | ~3000 (O-H), 1699 (C=O) |
| GC-MS (m/z) | 138 [M]⁺, 121, 110, 92, 81, 65, 53 |
Table 2: Spectral Data for 3-(furan-2-yl)-3-phenylpropanoic acid[5]
| Technique | Key Data |
| ¹H NMR (500 MHz, CDCl₃) | δ = 2.94 (dd, 1H, J = 16.2, 7.7 Hz), 3.15 (dd, 1H, J = 16.2, 7.7 Hz), 4.54 (t, 1H, J = 7.7 Hz), 6.06 (d, 1H, J = 3.0 Hz), 6.29 (dd, 1H, J = 3.0, 1.9 Hz), 7.25–7.32 (m, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 39.5, 41.1, 106.0, 110.3, 127.3, 127.8, 128.8, 141.0, 141.9, 156.0, 177.4 |
| IR (KBr, cm⁻¹) | ~3000 (O-H), 1701 (C=O) |
Biological Activity of Structurally Related Furan Derivatives
Derivatives of 3-(furan-2-yl)propanoic acid have demonstrated notable antimicrobial activity against a range of pathogens. This suggests that the core scaffold has potential for biological applications, and further investigation into the activity of the saturated tetrahydrofuran analog is warranted.
Table 3: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives[5][9][10]
| Microorganism | Activity | Concentration |
| Candida albicans | Good antimicrobial activity | 64 µg/mL |
| Escherichia coli | Suppression | 64 µg/mL |
| Staphylococcus aureus | Suppression | 64 µg/mL |
Potential Mechanism of Action and Signaling Pathways (Hypothetical)
Currently, there is no experimental data on the mechanism of action or the signaling pathways associated with 3-(tetrahydrofuran-2-yl)propanoic acid. However, based on the known biological activities of other tetrahydrofuran-containing compounds, several hypothetical mechanisms could be explored in future research.
Caption: Hypothetical mechanism of action for 3-(tetrahydrofuran-2-yl)propanoic acid.
Future studies could investigate its potential to inhibit key enzymes in microbial metabolic pathways, disrupt cell membrane integrity, or modulate host immune responses.
Conclusion and Future Directions
3-(tetrahydrofuran-2-yl)propanoic acid represents an under-investigated molecule with potential for biological activity, given the prevalence of the tetrahydrofuran motif in pharmacologically active compounds. This technical guide has outlined a feasible synthetic route via the hydrogenation of its furan analog and has summarized the known biological activities of these related precursors.
Future research should focus on:
-
Optimizing the proposed synthesis of 3-(tetrahydrofuran-2-yl)propanoic acid and fully characterizing the final product using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).
-
Screening the compound for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
-
Investigating the mechanism of action for any observed biological activities to identify potential cellular targets and signaling pathways.
-
Conducting structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to optimize potency and selectivity.
This foundational work will be crucial in determining the therapeutic potential of 3-(tetrahydrofuran-2-yl)propanoic acid and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scbt.com [scbt.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 6. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 7. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 8. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and History of Oxolane-Containing Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolane-containing carboxylic acids, particularly derivatives of tetrahydrofuran carboxylic acid, represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their unique structural features, including the polar ether functionality and the acidic carboxyl group, contribute to favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the discovery, history, and development of these valuable molecules. It details key synthetic methodologies, presents quantitative biological data for prominent drug candidates, and elucidates the mechanisms of action of therapeutics that incorporate this important scaffold.
Introduction: The Emergence of a Privileged Scaffold
The oxolane (tetrahydrofuran) ring is a five-membered saturated heterocycle containing one oxygen atom. When functionalized with a carboxylic acid group, this scaffold gives rise to a class of compounds with significant biological and pharmaceutical relevance. The presence of the ether oxygen can improve aqueous solubility and metabolic stability, while the carboxylic acid provides a handle for molecular interactions with biological targets and for further chemical modification.[1]
The journey of oxolane-containing carboxylic acids from simple organic molecules to key components of modern therapeutics is a testament to the evolution of organic synthesis and medicinal chemistry. This guide will explore this journey, from early discoveries to the rational design of drugs targeting infectious diseases.
A Historical Perspective: From First Synthesis to Pharmaceutical Prominence
The history of oxolane-containing carboxylic acids is intrinsically linked to the broader history of furan chemistry.
-
1780: The first furan compound, 2-furoic acid, was described by Carl Wilhelm Scheele, who obtained it through the dry distillation of mucic acid. This discovery laid the groundwork for the future synthesis of its saturated analogue.
-
1913: The first synthesis of tetrahydro-2-furoic acid was reported by Wienhaus. This was achieved through the reduction of 2-furoic acid, marking the formal discovery of this foundational oxolane-containing carboxylic acid.[2]
-
Mid-20th Century: The development of more efficient and selective hydrogenation catalysts allowed for the more accessible production of tetrahydrofuran derivatives. Industrial processes for the synthesis of tetrahydrofuran (THF) itself were established, including the acid-catalyzed dehydration of 1,4-butanediol.[3]
-
Late 20th and Early 21st Century: The true potential of oxolane-containing carboxylic acids in drug discovery was realized. The chiral nature of substituted tetrahydrofuran carboxylic acids became particularly important, with enantiomerically pure forms being sought after as key building blocks for complex pharmaceuticals. This era saw the development of asymmetric syntheses and resolution techniques to access specific stereoisomers.
Key Therapeutic Agents: Case Studies
The versatility of the oxolane carboxylic acid scaffold is best illustrated by its incorporation into successful drug molecules. Two prominent examples are the antibacterial agent Faropenem and the antiviral agent Baloxavir marboxil.
Faropenem: A Penem Antibiotic
Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. It is orally bioavailable and demonstrates activity against a wide range of Gram-positive and Gram-negative bacteria, including many respiratory pathogens.[4][5] The inclusion of the (R)-tetrahydrofuran-2-yl substituent is crucial for its activity and stability.[6]
Mechanism of Action: Like other β-lactam antibiotics, faropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell lysis and death.[7][8]
Signaling Pathway Diagram: Faropenem's Inhibition of Bacterial Cell Wall Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Baloxavir Resistance-Associated Substitutions on Influenza Virus Growth and Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Substituted Oxolane Propanoic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted oxolane propanoic acids. These compounds are significant scaffolds in medicinal chemistry, notably as core structures in prostaglandins and other biologically active molecules. The following sections detail synthetic strategies, experimental procedures, and the biological context of these important compounds.
Introduction
Substituted oxolanes, also known as tetrahydrofurans, are prevalent structural motifs in a vast array of natural products and pharmaceuticals. The incorporation of a propanoic acid side chain onto the oxolane ring gives rise to a class of compounds with significant biological activities. A prime example is the prostaglandin family, where the oxolane ring forms the core of these lipid compounds that are involved in numerous physiological processes. The synthesis of substituted oxolane propanoic acids is a key area of research in drug discovery, with a focus on developing stereoselective methods to access structurally diverse analogues with tailored pharmacological profiles.
Synthetic Strategies
Several synthetic strategies have been developed to construct substituted oxolane propanoic acids. These methods can be broadly categorized into two main approaches:
-
Cyclization Strategies: These methods involve the formation of the oxolane ring as a key step, with the propanoic acid side chain or a precursor already attached to one of the acyclic starting materials.
-
Side-Chain Elaboration: In this approach, a pre-formed substituted oxolane is functionalized to introduce the propanoic acid moiety.
This section highlights key reactions and methodologies within these strategies.
Key Synthetic Reactions
A variety of chemical reactions are employed in the synthesis of substituted oxolane propanoic acids, including:
-
Intramolecular Cyclization: This is a common strategy for forming the oxolane ring. Methods include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, and radical cyclizations.
-
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for carbon-carbon bond formation, which can be utilized to introduce the propanoic acid side chain or its precursor.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are crucial for the elaboration of side chains, particularly in the synthesis of prostaglandins where the α- and ω-chains are introduced onto the cyclopentane (or oxolane) core.
-
Esterification: The final step in many syntheses involves the formation of the propanoic acid or its ester derivative. Standard esterification methods, such as Fischer esterification, are commonly used.
Data Presentation
The following tables summarize quantitative data for selected synthetic methods for preparing substituted oxolane propanoic acids and their precursors.
| Reaction | Starting Material(s) | Product | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Citation |
| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Benzene | 3-Aryl-3-(furan-2-yl)propanoic acid | AlCl₃ | Benzene | rt | 65 | - | [1][2] |
| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | TfOH | CH₂Cl₂ | 0 | 92 | - | [2][3] |
| Intramolecular Cyclization | Substituted 2,4-dioxobut-2-enoic acid, Furan-2-carbohydrazide | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide | Propionic anhydride | - | - | - | - | [4] |
| Michael Addition | Cyclopentanone, Morpholine, Ethyl acrylate | Ethyl 3-(2-oxocyclopentyl)propanoate | p-Toluenesulfonic acid | Toluene | 85 | 92 | - | [5] |
Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations.
Protocol 1: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid via Hydroarylation[1][2]
This protocol describes the synthesis of a 3-aryl-3-(furan-2-yl)propanoic acid derivative through the hydroarylation of a 3-(furan-2-yl)propenoic acid.
Materials:
-
3-(Furan-2-yl)propenoic acid
-
Arene (e.g., benzene, toluene)
-
Triflic acid (TfOH) or Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol) and the arene (0.1 mL) in dichloromethane (1 mL), add triflic acid (0.5 mL, 6.45 mmol) at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with water (3 x 50 mL), and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: One-Pot Synthesis of Ethyl 3-(2-oxocyclopentyl)propanoate[5]
This protocol details a one-pot synthesis of a 3-(2-oxocyclopentyl)propanoate ester.
Materials:
-
Cyclopentanone
-
Morpholine
-
p-Toluenesulfonic acid
-
Toluene
-
Ethyl acrylate
Procedure:
-
In a four-necked flask, combine cyclopentanone (100g), morpholine (124g), and p-toluenesulfonic acid (20g) in toluene (350ml).
-
Heat the mixture to reflux for 2 hours with stirring.
-
Cool the reaction mixture to 85 °C and add ethyl acrylate (180g) dropwise over 4 hours.
-
Continue the reaction for an additional 3 hours at the same temperature.
-
Stop heating and cool the mixture to 10 °C.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation, collecting the fraction at 128-132 °C to yield the pure ester.
Signaling Pathways and Biological Activity
Substituted oxolane propanoic acids, particularly prostaglandin analogues, exert their biological effects by interacting with specific G protein-coupled receptors (GPCRs), leading to the activation of various intracellular signaling cascades.
Prostaglandin F2α (PGF2α) Signaling
Prostaglandin F2α is a potent bioactive lipid that mediates its effects through the FP receptor. Activation of the FP receptor can trigger multiple signaling pathways, influencing a wide range of cellular processes.
A key signaling pathway initiated by PGF2α involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC). Furthermore, PGF2α signaling can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation and differentiation.[6] The PGF2α-FP receptor interaction can also lead to the activation of the T-cell factor/β-catenin signaling pathway.
Below is a diagram illustrating a simplified overview of the PGF2α signaling pathway.
Experimental Workflow: General Synthesis of Substituted Oxolane Propanoic Acids
The following diagram outlines a general workflow for the synthesis of substituted oxolane propanoic acids, starting from readily available materials. This generalized scheme can be adapted based on the desired substitution pattern and stereochemistry.
Conclusion
The synthesis of substituted oxolane propanoic acids remains a vibrant area of research, driven by the therapeutic potential of this class of molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel analogues. Understanding the intricate signaling pathways modulated by these compounds will continue to fuel the design and development of new drugs with improved efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-(Oxolan-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-(Oxolan-2-yl)propanoic acid , a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the methodologies for structural elucidation and purity assessment using modern analytical instrumentation.
Structural Characterization
The primary structure of this compound can be unequivocally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
1.1.1. Predicted ¹H and ¹³C NMR Data
While experimental spectra for this specific molecule are not widely published, predicted chemical shifts provide a basis for spectral interpretation. The expected chemical shifts are summarized in the table below. Actual values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-12 | ~175 | Singlet (broad) | 1H |
| α-CH₂ (to COOH) | 2.2-2.5 | ~30-35 | Triplet | 2H |
| β-CH₂ (to COOH) | 1.6-1.9 | ~25-30 | Multiplet | 2H |
| Methine (-CH-) of Oxolane | 3.8-4.2 | ~75-80 | Multiplet | 1H |
| Methylene (-CH₂-) of Oxolane (adjacent to O) | 3.6-3.9 | ~65-70 | Multiplet | 2H |
| Methylene (-CH₂-) of Oxolane | 1.8-2.1 | ~25-30 | Multiplet | 2H |
| Methylene (-CH₂-) of Oxolane | 1.4-1.7 | ~20-25 | Multiplet | 2H |
1.1.2. Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer: Transfer the solution to an NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
1.1.3. NMR Workflow Diagram
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
1.2.1. Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Adduct |
| Electrospray Ionization (ESI) | Positive | 145.0859 | [M+H]⁺ |
| Electrospray Ionization (ESI) | Positive | 167.0679 | [M+Na]⁺ |
| Electrospray Ionization (ESI) | Negative | 143.0714 | [M-H]⁻ |
| Gas Chromatography-MS (GC-MS) | Electron Ionization (EI) | 144 (Molecular Ion) | [M]⁺ |
| Data based on predicted values for C₇H₁₂O₃.[1] |
1.2.2. Experimental Protocol for ESI-MS
Objective: To determine the accurate mass of the molecule.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (for positive mode) or Ammonium hydroxide (for negative mode)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Directly infuse the sample solution into the mass spectrometer using a syringe pump.
-
MS Acquisition:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Perform high-resolution mass measurement.
-
1.2.3. Experimental Protocol for GC-MS
Objective: To analyze the fragmentation pattern and confirm the molecular weight.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., BSTFA for silylation) if necessary for volatility
-
Solvent (e.g., Dichloromethane)
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent. If the compound is not sufficiently volatile, perform a derivatization step (e.g., silylation).
-
GC Separation:
-
Inject the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to achieve good separation (e.g., start at 50°C, ramp to 250°C).
-
-
MS Detection:
-
The eluting compounds are introduced into the EI source (typically 70 eV).
-
Acquire mass spectra over a suitable m/z range.
-
1.2.4. MS Analysis Workflow Diagram
Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds.
2.1.1. Experimental Protocol for HPLC
Objective: To determine the purity of the sample and quantify impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of the reference standard of this compound in the mobile phase. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as carboxylic acids have a weak chromophore)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the main peak and any impurity peaks based on retention time and the calibration curve.
-
2.1.2. HPLC Analysis Logical Diagram
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and melting point of the compound.
-
Thermogravimetric Analysis (TGA): Can be used to determine the decomposition temperature of the compound.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and identify any polymorphic transitions.
Due to the limited availability of specific experimental data for this compound in the public domain, the protocols provided are representative and may require optimization for specific samples and instrumentation. It is always recommended to perform initial scouting runs to determine the optimal analytical conditions.
References
Purification of 3-(Oxolan-2-yl)propanoic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of 3-(Oxolan-2-yl)propanoic acid, a key building block in pharmaceutical and chemical research. The following methods have been compiled to assist researchers, scientists, and drug development professionals in obtaining this compound with a high degree of purity, essential for reliable experimental outcomes and drug substance quality.
Introduction
This compound, also known as 3-(tetrahydrofuran-2-yl)propanoic acid, is a carboxylic acid derivative featuring a saturated five-membered oxolane (tetrahydrofuran) ring. Its structural characteristics make it a valuable intermediate in the synthesis of a variety of organic molecules. Commercially available batches of this compound may have a purity of around 95%, necessitating further purification to remove starting materials, by-products, and other impurities before its use in sensitive applications. The choice of purification method depends on the physical state of the crude product (solid or liquid), the nature of the impurities, and the desired final purity. This guide outlines three common and effective purification techniques: recrystallization, distillation under reduced pressure, and flash column chromatography.
Data Presentation
The following table summarizes the expected outcomes for each purification method, providing a clear comparison of their effectiveness.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Scale | Throughput |
| Recrystallization | ~95 | >99 | 70-90 | mg to kg | Low to Medium |
| Vacuum Distillation | ~95 | >98 | 60-80 | g to kg | Medium |
| Flash Chromatography | ~95 | >99 | 50-80 | mg to g | Low |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below.
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound (solid)
-
Selected recrystallization solvent (e.g., water, ethanol/water mixture, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts of the crude product with various solvents to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Distillation Under Reduced Pressure (Vacuum Distillation)
For liquid this compound or if it has a low melting point, vacuum distillation is an excellent method for purification, especially if the impurities are non-volatile or have significantly different boiling points. This technique is also suitable for compounds that are sensitive to high temperatures.
Materials:
-
Crude this compound (liquid)
-
Distillation flask
-
Vigreux column (optional, for fractional distillation)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Sample Charging: Charge the distillation flask with the crude liquid. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a constant temperature, which is the boiling point of the compound at that pressure.
-
Termination: Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
Workflow for Vacuum Distillation:
Caption: Workflow for the purification of this compound by vacuum distillation.
Protocol 3: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (stationary phase)
-
Eluent (mobile phase, e.g., a mixture of hexane and ethyl acetate)
-
Pressurized air or nitrogen source
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Apply pressure to the top of the column to force the eluent through the silica gel.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash chromatography.
Conclusion
The selection of the most appropriate purification method for this compound will depend on the specific circumstances of the synthesis and the required purity level. For solid crude products, recrystallization is often the most straightforward and scalable method. Vacuum distillation is ideal for liquid products or those with low melting points, particularly for larger quantities. Flash column chromatography offers high resolution for separating complex mixtures and is well-suited for smaller-scale purifications where high purity is paramount. By following these detailed protocols, researchers can confidently purify this compound to meet the stringent requirements of their scientific endeavors.
The Versatile Building Block: 3-(Oxolan-2-yl)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxolan-2-yl)propanoic acid, a heterocyclic carboxylic acid, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural motif, featuring a saturated five-membered tetrahydrofuran ring coupled with a propanoic acid side chain, provides a scaffold for the development of a diverse array of complex molecules with significant biological activities. This compound, also known by its CAS number 935-12-6, possesses a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol . Its utility stems from the readily modifiable carboxylic acid group and the stable, yet conformationally flexible, oxolane ring, making it an attractive starting material for the synthesis of novel therapeutic agents and other functional organic materials.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 935-12-6 |
| Appearance | Not specified (typically a solid or oil) |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
Experimental Workflow: Malonic Ester Synthesis
Caption: Malonic Ester Synthesis Workflow for this compound.
Detailed Protocol: Malonic Ester Synthesis
Step 1: Formation of the Malonate Enolate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature. The ethoxide acts as a base to deprotonate the acidic α-carbon of the diethyl malonate, forming the corresponding enolate.
Step 2: Alkylation
-
To the solution of the malonate enolate, add 2-(chloromethyl)tetrahydrofuran dropwise.
-
The reaction mixture is then heated to reflux to facilitate the SN2 reaction, where the malonate enolate acts as a nucleophile, displacing the chloride from 2-(chloromethyl)tetrahydrofuran to form diethyl 2-(tetrahydrofuran-2-ylmethyl)malonate.
Step 3: Hydrolysis and Decarboxylation
-
After the alkylation is complete, the reaction mixture is cooled, and an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) is added.
-
The mixture is heated to reflux to hydrolyze the ester groups to carboxylic acids, forming an intermediate dicarboxylic acid.
-
Upon further heating, this β-keto acid readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.
Purification: The final product can be purified by extraction followed by distillation or chromatography.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its role as a precursor for more complex molecules, particularly those with potential therapeutic applications. The tetrahydrofuran motif is a common feature in a variety of natural products and pharmacologically active compounds, including antimicrobial and anticancer agents.
Synthesis of Antimicrobial Derivatives
Derivatives of this compound have shown promise as antimicrobial agents. The general strategy involves the modification of the carboxylic acid group to introduce various pharmacophores.
Illustrative Synthetic Scheme for Amide Derivatives
Application Notes and Protocols for 3-(Oxolan-2-yl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxolan-2-yl)propanoic acid is a chemical entity combining a propanoic acid backbone with a saturated five-membered oxolane (tetrahydrofuran) ring. While direct therapeutic applications of this specific molecule are not extensively documented, its structural components are prevalent in a multitude of clinically approved drugs and biologically active compounds. The propanoic acid moiety is a classic pharmacophore, central to the activity of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The oxolane ring is a versatile heterocyclic scaffold found in various pharmaceuticals, where it can influence physicochemical properties and act as a bioisosteric replacement for other cyclic systems.
These application notes explore the potential of this compound as a scaffold and building block in medicinal chemistry, drawing inferences from the well-established roles of its constituent parts. The following sections provide insights into its potential therapeutic applications, supported by detailed, adaptable experimental protocols.
Potential Therapeutic Applications
Anti-inflammatory Agents
The propanoic acid substructure is the cornerstone of the "profen" class of NSAIDs, such as ibuprofen and ketoprofen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid group is crucial for binding to the active site of COX enzymes. The oxolane ring in this compound could serve as a lipophilic moiety, analogous to the isobutylphenyl group in ibuprofen, potentially modulating the compound's selectivity for COX-1 versus COX-2 and influencing its pharmacokinetic profile.
Anticancer Agents
Derivatives of propanoic acid have been investigated as anticancer agents. For instance, some derivatives have been designed as dual inhibitors of cyclooxygenases and matrix metalloproteinases, which are involved in tumor progression and metastasis.[1] The tetrahydrofuran ring is also present in several natural products with potent anticancer activities, such as annonaceous acetogenins.[2] Therefore, derivatives of this compound could be synthesized and evaluated for their antiproliferative activities against various cancer cell lines.
Antimicrobial and Antifungal Agents
The furan and tetrahydrofuran moieties are found in a number of antimicrobial and antifungal compounds.[2][3] Modifications of the propanoic acid scaffold have also yielded derivatives with significant antimicrobial properties.[4] The combination of the oxolane ring and the propanoic acid backbone in this compound presents a promising starting point for the development of novel anti-infective agents.
Antiviral Agents
The tetrahydrofuran ring is a key component of several HIV protease inhibitors.[5] Its ability to form hydrogen bonds and its specific stereochemistry can be critical for binding to the viral protease. The propanoic acid portion could be functionalized to interact with other regions of the enzyme or to improve the compound's solubility and bioavailability.
Data Presentation: Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in drug design. The following table summarizes key computed properties.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| XLogP3-AA | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 144.078644 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
Data sourced from PubChem CID 935126.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar 3-substituted propanoic acids.
Objective: To synthesize this compound from 2-(bromomethyl)tetrahydrofuran and diethyl malonate.
Materials:
-
2-(Bromomethyl)tetrahydrofuran
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Malonic Ester Synthesis:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 30 minutes, add 2-(bromomethyl)tetrahydrofuran dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude diethyl 2-(tetrahydrofuran-2-ylmethyl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude diester, add an aqueous solution of NaOH.
-
Reflux the mixture for 2-3 hours to hydrolyze the ester groups.
-
After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of ~2.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or distillation.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound and its derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., ibuprofen, celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Hypothesized inhibition of the COX pathway.
References
- 1. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Oxolan-2-yl)propanoic Acid in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxolan-2-yl)propanoic acid, a molecule featuring a terminal carboxylic acid and a saturated five-membered oxolane (tetrahydrofuran) ring, represents a versatile building block in the realm of polymer and materials science. Its structure offers the potential for creating polymers with unique properties, leveraging the functionalities of both the carboxylic acid for polymerization and the oxolane moiety for influencing material characteristics. The incorporation of the oxolane ring, which can be derived from renewable resources, aligns with the growing demand for sustainable and bio-based polymers.[1]
These application notes provide an overview of the potential uses of this compound in the synthesis of novel polyesters and explore their prospective applications, particularly in the biomedical field. Detailed experimental protocols, adapted from established procedures for similar monomers, are provided to guide researchers in their investigations.
Potential Applications in Polymer and Materials Science
The unique bifunctional nature of this compound allows for its use as a monomer in the synthesis of a variety of polymeric materials. The carboxylic acid group can readily participate in step-growth polymerization reactions, such as polyesterification, while the pendant oxolane ring can impart specific properties to the resulting polymer.
1. Biodegradable Polyesters: The presence of ester linkages in polyesters makes them susceptible to hydrolytic degradation. The incorporation of the hydrophilic oxolane ring may enhance the rate of biodegradation, making these materials suitable for applications where transient performance is required, such as in biomedical implants and environmentally benign packaging. Aliphatic polyesters are a significant class of biodegradable polymers, and the use of monomers derived from renewable resources is a key area of research.[1][2]
2. Drug Delivery Systems: The oxolane moiety can influence the polymer's solubility and compatibility with drug molecules. Polyesters with pendant cyclic ether groups may exhibit favorable properties for encapsulating and controlling the release of therapeutic agents.[3][4] The ability to tailor the polymer backbone by copolymerizing this compound with other monomers allows for fine-tuning of drug release kinetics.
3. Thermoplastic Elastomers: By strategically combining rigid and flexible segments within the polymer chain, it is possible to synthesize thermoplastic elastomers. The furan or oxolane ring can contribute to the rigid segments, while long-chain diols or other flexible monomers can form the soft segments. Such materials exhibit both the processability of thermoplastics and the elasticity of elastomers.[5][6]
4. Resins and Coatings: Furan-based resins are known for their thermal and chemical resistance.[7] While this compound contains a saturated oxolane ring, its derivatives could be explored for the synthesis of specialty resins and coatings with tailored adhesion and barrier properties.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of furan-based and aliphatic polyesters.[1][8][9] Researchers should optimize these protocols based on the specific properties desired for their application.
Protocol 1: Synthesis of a Copolyester containing this compound via Melt Polycondensation
This protocol describes the synthesis of a random copolyester by reacting this compound, a dicarboxylic acid (e.g., succinic acid), and a diol (e.g., 1,4-butanediol). The monofunctional nature of this compound will act as a chain terminator, thus controlling the molecular weight and providing pendant oxolane groups.
Workflow for Melt Polycondensation:
Caption: Workflow for the synthesis of a copolyester via a two-stage melt polycondensation process.
Materials:
-
This compound
-
Succinic acid
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the flask with equimolar amounts of the dicarboxylic acid component (a mixture of succinic acid and this compound) and the diol (1,4-butanediol). A slight excess of the diol (e.g., 1.2 molar equivalents) is often used to compensate for losses during vacuum.
-
Catalyst Addition: Add the catalyst (e.g., 200-400 ppm of Ti(OBu)₄) to the reaction mixture.
-
Esterification Stage:
-
Purge the reactor with nitrogen gas.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Water will be produced as a byproduct and should be collected in the distillation receiver.
-
Continue this stage for 2-4 hours or until the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a high vacuum (<1 mbar) to the system to facilitate the removal of excess diol and increase the molecular weight of the polymer.
-
Continue the reaction for another 3-6 hours, monitoring the viscosity of the reaction mixture (e.g., by observing the stirrer torque).
-
-
Recovery and Purification:
-
Cool the reactor to room temperature and dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Synthesis of a Polyester via Solution Polycondensation
Solution polymerization offers better temperature control and can be suitable for monomers that are sensitive to high temperatures.[10][11]
Workflow for Solution Polycondensation:
Caption: Workflow for the synthesis of a polyester via solution polycondensation.
Materials:
-
3-(Oxolan-2-yl)propanoyl chloride (prepared from the carboxylic acid using, e.g., thionyl chloride)
-
1,4-Butanediol (BDO)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (dried over KOH)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Dropping funnel.
-
Standard glassware for extraction and filtration.
Procedure:
-
Monomer Preparation: Convert this compound to its acid chloride to increase reactivity. This can be achieved by reacting the acid with thionyl chloride or oxalyl chloride.
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-butanediol and a slight excess of pyridine in anhydrous DCM under a nitrogen atmosphere.
-
Polymerization:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-(Oxolan-2-yl)propanoyl chloride in anhydrous DCM to the flask via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash successively with dilute HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into an excess of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature.
-
Data Presentation
The following tables summarize typical quantitative data for furan-based polyesters, which can serve as a reference for the expected properties of polymers derived from this compound. The actual properties will depend on the specific comonomers used, the molar ratios, and the final molecular weight of the polymer.
Table 1: Thermal Properties of Furan-Based Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) | Reference |
| Poly(ethylene furanoate) (PEF) | ~87 | ~209 | >300 | [2][3] |
| Poly(propylene furanoate) (PPF) | ~65 | ~174 | >300 | [6][12] |
| Poly(butylene furanoate) (PBF) | ~39 | ~172 | >300 | [12][13] |
| Poly(hexamethylene furanoate) (PHF) | ~17 | ~151 | >300 | [5][6] |
Table 2: Molecular Weight and Mechanical Properties of Furan-Based Polyesters
| Polymer | Number Average M.W. (Mn) ( g/mol ) | Polydispersity Index (PDI) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(ethylene furanoate) (PEF) | 19,100 - 83,000 | 1.7 - 2.5 | 2450 - 3000 | 35 - 70 | 4 - 10 | [2] |
| Poly(propylene furanoate) (PPF) | 21,600 - 55,000 | ~2-3 | 2070 | 50 | 4.2 | [9][14] |
| Poly(butylene furanoate) (PBF) | >30,000 | >2 | 1000 - 1500 | 40 - 60 | 100 - 300 | [13][15] |
| Poly(hexamethylene furanoate) (PHF) | >20,000 | >2 | 340 | 30 | 210 | [5][9] |
Signaling Pathways and Logical Relationships
The primary logical relationship in the synthesis of polyesters from this compound is the step-growth polymerization mechanism. The following diagram illustrates the conceptual pathway for forming a copolyester.
Logical Relationship of Copolyester Synthesis:
Caption: Conceptual diagram of copolyester synthesis using this compound as a comonomer.
Conclusion
This compound holds promise as a bio-based monomer for the development of novel polyesters with tailored properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of these materials. The presence of the oxolane ring is anticipated to influence key properties such as biodegradability, drug-polymer interactions, and thermal characteristics, opening up possibilities for advanced applications in materials science and drug development. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this interesting monomer.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 7. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Solution polymerization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Efficacy of 3-(Oxolan-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the biological efficacy of "3-(Oxolan-2-yl)propanoic acid." Due to its structural similarity to γ-hydroxybutyric acid (GHB), a neurotransmitter with known central nervous system effects, the primary hypothesis is that this compound may interact with GHB receptors (GHBR) and/or GABA-B receptors. The following protocols outline a systematic approach, from initial in vitro receptor binding and functional assays to cell-based viability studies and in vivo behavioral assessments, to thoroughly characterize the pharmacological profile of this compound.
I. In Vitro Assays: Receptor Binding and Functional Activity
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of "this compound" for its putative targets, the GHB and GABA-B receptors.
Protocol 1: GHB Receptor Competitive Binding Assay
This assay quantifies the ability of "this compound" to displace a known radiolabeled ligand from the GHB receptor.
-
Radioligand: [³H]NCS-382 (A specific, high-affinity antagonist for the GHB receptor).
-
Receptor Source: Rat cortical membranes, which have a high density of GHB receptors.
-
Positive Control: Unlabeled GHB or NCS-382.
-
Procedure:
-
Prepare rat cortical membranes by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, combine the membrane preparation (50-100 µg protein/well), a fixed concentration of [³H]NCS-382 (e.g., 1-5 nM), and varying concentrations of "this compound" (e.g., 1 nM to 1 mM).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled GHB (e.g., 100 µM).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: GABA-B Receptor Competitive Binding Assay
This assay assesses the affinity of the test compound for the GABA-B receptor.
-
Radioligand: [³H]CGP54626 (A high-affinity antagonist for the GABA-B receptor).
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing recombinant human GABA-B1b and GABA-B2 subunits, or rat brain membranes.
-
Positive Control: Unlabeled GABA or Baclofen (agonist), Saclofen or CGP54626 (antagonist).
-
Procedure: The procedure is similar to the GHB receptor binding assay, with the following modifications:
-
Use membranes from cells expressing GABA-B receptors or appropriate brain regions (e.g., cerebellum).
-
The radioligand is [³H]CGP54626 (e.g., 1-2 nM).
-
Non-specific binding is determined using a high concentration of unlabeled GABA (e.g., 100 µM).
-
-
Data Analysis: As described for the GHB receptor binding assay.
| Parameter | GHB Receptor Binding Assay | GABA-B Receptor Binding Assay |
| Radioligand | [³H]NCS-382 | [³H]CGP54626 |
| Receptor Source | Rat Cortical Membranes | CHO/HEK293 cells with recombinant GABA-B receptors or rat brain membranes |
| Positive Control (Agonist) | GHB | GABA, Baclofen |
| Positive Control (Antagonist) | NCS-382 | Saclofen, CGP54626 |
| Typical IC₅₀ Range | Dependent on compound affinity | Dependent on compound affinity |
| Typical Ki Range | Dependent on compound affinity | Dependent on compound affinity |
Functional Assays
Functional assays are essential to determine whether "this compound" acts as an agonist, antagonist, or allosteric modulator at its target receptors.
Protocol 3: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the target receptor, a key step in signal transduction. An increase in [³⁵S]GTPγS binding indicates agonist activity.
-
Receptor Source: Membranes from cells expressing the receptor of interest (GHB or GABA-B).
-
Positive Control: GHB (for GHB receptor), GABA or Baclofen (for GABA-B receptor).
-
Procedure:
-
In a 96-well plate, combine the receptor-containing membranes, [³⁵S]GTPγS (e.g., 0.1-0.5 nM), GDP (to regulate basal binding), and varying concentrations of "this compound".
-
To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters.
-
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) for agonists. For antagonists, determine the IC₅₀ for the inhibition of agonist-stimulated binding.
Protocol 4: cAMP Accumulation Assay
GABA-B receptors are typically Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Line: HEK293 or CHO cells stably expressing the GABA-B receptor.
-
Positive Control: Forskolin (to stimulate adenylyl cyclase), GABA or Baclofen (to inhibit forskolin-stimulated cAMP).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of "this compound".
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: Determine the ability of the test compound to inhibit forskolin-stimulated cAMP production. Calculate the IC₅₀ value for this inhibition.
| Parameter | [³⁵S]GTPγS Binding Assay | cAMP Accumulation Assay |
| Principle | Measures G-protein activation | Measures inhibition of adenylyl cyclase |
| Cell/Membrane Source | Membranes with GHB or GABA-B receptors | Whole cells expressing GABA-B receptors |
| Readout | [³⁵S]GTPγS incorporation | Intracellular cAMP levels |
| Typical EC₅₀/IC₅₀ Range | Dependent on compound potency | Dependent on compound potency |
| Emax (% of control) | Dependent on compound efficacy | Dependent on compound efficacy |
II. Cell-Based Assays: Cellular Viability
Protocol 5: MTT Cell Viability Assay
This assay assesses the general cytotoxicity of "this compound" on relevant cell types, such as neuronal cells.
-
Cell Lines: Neuronal cell lines like SH-SY5Y or PC12.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of "this compound" for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | MTT Cell Viability Assay |
| Cell Line | SH-SY5Y, PC12 |
| Readout | Absorbance at 570 nm |
| IC₅₀ (µM) | Dependent on compound cytotoxicity |
III. In Vivo Assays: Behavioral Effects in Rodent Models
Based on the known effects of GHB and GABA-B receptor agonists, the following in vivo assays can be employed to assess the central nervous system effects of "this compound" in rodents (mice or rats).
Protocol 6: Locomotor Activity Test
This test measures the effect of the compound on spontaneous movement.
-
Apparatus: Open field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Administer "this compound" or vehicle to the animals.
-
Place each animal individually into the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity of the treated group to the vehicle control group.
Protocol 7: Catalepsy Test (Bar Test)
This test assesses muscle rigidity, a potential side effect of compounds acting on the central nervous system.
-
Apparatus: A horizontal bar raised to an appropriate height.
-
Procedure:
-
Administer the test compound or vehicle.
-
At specific time points after administration, place the animal's forepaws on the bar.
-
Measure the time it takes for the animal to remove its paws from the bar (descent latency). A longer latency indicates catalepsy.
-
-
Data Analysis: Compare the descent latency of the treated group to the control group.
Protocol 8: Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod (rotarod).
-
Procedure:
-
Train the animals to stay on the rotating rod.
-
On the test day, administer the test compound or vehicle.
-
Place the animals on the rotarod, which is set to accelerate or rotate at a constant speed.
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall for the treated group versus the control group.
| Parameter | Locomotor Activity | Catalepsy (Bar Test) | Rotarod Test |
| Apparatus | Open Field Arena | Horizontal Bar | Rotarod |
| Primary Readout | Distance Traveled, Rearing | Descent Latency (seconds) | Latency to Fall (seconds) |
| Interpretation | Measures sedation or hyperactivity | Measures muscle rigidity | Measures motor coordination |
IV. Signaling Pathways and Experimental Workflows
Application Note: Derivatization of 3-(Oxolan-2-yl)propanoic Acid for Enhanced Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Oxolan-2-yl)propanoic acid is a chemical scaffold containing a saturated tetrahydrofuran (oxolane) ring and a propanoic acid side chain. While the parent molecule may exhibit modest biological activity, its functional groups offer opportunities for chemical modification to enhance its therapeutic potential. The carboxylic acid moiety is a key handle for derivatization, allowing for the introduction of various functionalities to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can in turn influence target binding and cellular uptake. This application note describes a protocol for the derivatization of this compound via amide bond formation and a subsequent screening cascade to evaluate the anticancer activity of the resulting derivatives.
Experimental Protocols
General Synthesis Protocol for Amide Derivatives of this compound
This protocol details the synthesis of a library of amide derivatives from this compound using a standard carbodiimide coupling method.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.5 eq) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Screening Protocol (MTT Assay)
This protocol is for screening the synthesized derivatives for their cytotoxic effects on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized derivatives dissolved in DMSO to a stock concentration of 10 mM
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the overnight culture medium from the plates and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Data Presentation
The following table summarizes the hypothetical cytotoxicity data for a series of synthesized amide derivatives of this compound.
| Compound ID | Derivative (R-group) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | -OH | >100 | >100 |
| DA-01 | -NH-Phenyl | 25.3 | 32.8 |
| DA-02 | -NH-Benzyl | 15.7 | 21.4 |
| DA-03 | -NH-(4-chlorophenyl) | 8.9 | 12.1 |
| DA-04 | -N(CH₃)₂ | >100 | >100 |
| DA-05 | Morpholin-4-yl | 45.2 | 58.9 |
Visualizations
Caption: General workflow for derivatization and evaluation.
Caption: Hypothetical apoptotic signaling pathway.
Protocols for handling and storing "3-(Oxolan-2-yl)propanoic acid"
For Researchers, Scientists, and Drug Development Professionals
These protocols provide detailed guidelines for the safe handling, storage, and use of 3-(Oxolan-2-yl)propanoic acid (CAS No. 935-12-6) in a laboratory setting. Adherence to these procedures is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Section 1: Chemical and Physical Properties
This compound is a chemical compound with a unique structure combining a tetrahydrofuran (oxolane) ring and a propanoic acid moiety.[1] This bifunctional nature makes it a valuable building block in various chemical syntheses.[1]
| Property | Value | Reference |
| Molecular Formula | C7H12O3 | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| Appearance | Not explicitly stated, likely a solid or liquid | General Chemical Knowledge |
| Purity | Typically ≥95% | [2] |
Section 2: Hazard Identification and Safety Precautions
Potential Hazards:
-
Harmful if swallowed. [3]
-
Causes skin irritation. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Personal Protective Equipment (PPE): A comprehensive approach to safety involves the consistent use of appropriate PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[4] |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation.[3] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of vapors or dust.[3][4] |
Section 3: Handling and Storage Protocols
Proper handling and storage are essential to maintain the quality of this compound and to prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[3][4]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from sources of ignition.[3]
-
Minimize dust generation and accumulation.[3]
Storage:
-
Store away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[6]
-
Some related compounds may require cold-chain transportation and storage.[7]
Section 4: Experimental Protocols
The following is a generalized workflow for using this compound in a typical chemical reaction.
Experimental Workflow: Esterification Reaction
This protocol outlines the steps for a generic esterification reaction, a common application for carboxylic acids.
-
Preparation:
-
Ensure the fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary glassware (e.g., round-bottom flask, condenser, magnetic stirrer) and ensure it is dry.
-
Gather all required reagents and solvents.
-
-
Reagent Weighing and Transfer:
-
Wear appropriate PPE (lab coat, gloves, safety glasses).
-
Accurately weigh the required amount of this compound in a weighing boat.
-
Carefully transfer the compound to the reaction flask.
-
-
Reaction Setup:
-
Add the alcohol and a catalytic amount of acid (e.g., sulfuric acid) to the reaction flask containing this compound.
-
Add a magnetic stir bar and place the flask in a heating mantle on a magnetic stir plate.
-
Attach the condenser to the flask and ensure a gentle flow of cooling water.
-
-
Reaction Execution:
-
Begin stirring and gently heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography or another suitable purification method.
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[3]
-
Section 5: Visualized Workflow
The following diagram illustrates the general laboratory workflow for handling and using a chemical compound like this compound.
Caption: General Laboratory Workflow for Chemical Handling.
References
- 1. 3-(Oxolan-2-ylmethoxy)propanoic acid|CAS 933700-25-5 [benchchem.com]
- 2. eMolecules this compound | 935-12-6 | 5G | Purity: 95%, | Fisher Scientific [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 125911-69-5|2-(Oxolan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols: 3-(Oxolan-2-yl)propanoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic acid, is a bifunctional organic molecule incorporating a terminal carboxylic acid and a tetrahydrofuran (THF) ring. The presence of both a hard carboxylate donor group and a borderline ether oxygen donor allows for versatile coordination behavior with a variety of metal ions. While the coordination chemistry of this specific ligand is not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in the design of novel metal complexes with applications in catalysis, materials science, and medicinal chemistry.
These application notes provide a theoretical framework and generalized protocols for the synthesis, characterization, and potential applications of metal complexes involving this compound as a ligand. The information is based on established principles of coordination chemistry and synthetic methodologies for analogous compounds.
Ligand Synthesis
Hypothetical Experimental Protocol: Synthesis of this compound
-
Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in a suitable solvent like absolute ethanol.
-
To this solution, 2-(2-chloroethyl)tetrahydrofuran is added, and the mixture is refluxed to facilitate the substitution reaction.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(2-(tetrahydrofuran-2-yl)ethyl)malonate is then subjected to acidic or basic hydrolysis to yield the corresponding dicarboxylic acid.
-
Subsequent heating of the diacid will induce decarboxylation to afford the desired this compound.
-
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.
Note: This is a proposed synthetic route and would require optimization of reaction conditions, including temperature, reaction time, and purification methods.
Coordination Chemistry and Complex Synthesis
The 3-(Oxolan-2-yl)propanoate ligand possesses two potential coordination sites: the carboxylate group and the ether oxygen of the tetrahydrofuran ring. This allows for several possible coordination modes, which will be influenced by the nature of the metal ion, the solvent system, and the presence of other co-ligands.
Predicted Coordination Modes
-
Monodentate: Coordination through one oxygen of the carboxylate group.
-
Bidentate Chelating: Coordination involving both oxygens of the carboxylate group to the same metal center.
-
Bidentate Chelating (O-ether, O-carboxylate): Formation of a chelate ring involving the ether oxygen and one of the carboxylate oxygens.
-
Bridging: The carboxylate group can bridge two metal centers.
General Experimental Protocol for Metal Complex Synthesis
-
Ligand Deprotonation: this compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or water). An equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) is added to deprotonate the carboxylic acid, forming the carboxylate ligand in situ.
-
Complexation: A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Co(II), Ni(II)) in the same or a miscible solvent is added dropwise to the ligand solution with constant stirring.
-
Isolation: The reaction mixture is stirred at room temperature or heated to reflux for a specified period. The resulting precipitate of the metal complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.
Predicted Spectroscopic and Analytical Data
The formation of coordination complexes can be monitored and the products characterized by various spectroscopic and analytical techniques. The following table summarizes the expected key data for the free ligand and a hypothetical metal complex.
| Parameter | This compound (Ligand) | Hypothetical Metal-[3-(Oxolan-2-yl)propanoate]₂ Complex |
| Appearance | Colorless to pale yellow oil or solid | Crystalline solid, color dependent on the metal ion |
| Molecular Formula | C₇H₁₂O₃[1] | Varies with the metal ion |
| Molecular Weight | 144.17 g/mol [1] | Varies with the metal ion |
| ¹H NMR (CDCl₃, δ ppm) | ~1.6-2.1 (m, 4H, THF-CH₂), ~2.4 (t, 2H, -CH₂-COOH), ~3.7-3.9 (m, 3H, THF-CH₂-O & THF-CH-O), ~11.0 (br s, 1H, -COOH) | Broadening or shifting of ligand signals upon coordination. Disappearance of the acidic proton signal at ~11.0 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the THF ring carbons and the propanoic acid chain carbons. ~179 ppm for the carboxylic acid carbon. | Shifts in the carbon signals, particularly those of the carboxylate group and the carbons of the THF ring adjacent to the oxygen, upon coordination. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of COOH), ~1710 (strong, C=O stretch of COOH), ~1100 (C-O-C stretch of THF) | Disappearance of the broad O-H band. The C=O stretch will shift to a lower frequency (~1550-1650 cm⁻¹) due to the formation of the carboxylate and its coordination to the metal. The C-O-C stretch may also show a slight shift if the ether oxygen is involved in coordination. |
| Molar Conductance (in a suitable solvent) | Non-electrolytic | Expected to be non-electrolytic if neutral complexes are formed. |
Potential Applications
While specific applications for complexes of this compound are yet to be explored, the nature of the ligand suggests potential in the following areas:
-
Homogeneous Catalysis: The metal complexes could be investigated as catalysts for various organic transformations, such as oxidation reactions, where the THF moiety might enhance solubility in organic solvents.
-
Antimicrobial Agents: Many metal complexes of carboxylate-containing ligands exhibit antimicrobial properties. The biological activity of these novel complexes against various bacterial and fungal strains could be a promising area of research.
-
Materials Science: The ligand could be used to construct coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Application Notes and Protocols: 3-(Oxolan-2-yl)propanoic Acid in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxolan-2-yl)propanoic acid, a versatile building block, holds significant potential in the synthesis of novel heterocyclic scaffolds. Its inherent structural features, including a readily accessible carboxylic acid functional group and a tetrahydrofuran (oxolane) moiety, provide multiple avenues for chemical modification and cyclization reactions. The oxolane ring, in particular, can be strategically employed as a masked γ-hydroxy group, which upon ring-opening, can participate in the formation of various heterocyclic systems. This application note details a protocol for the synthesis of a novel 6-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one, a promising scaffold for further elaboration in drug discovery programs, using this compound as the starting material.
The synthetic strategy hinges on the conversion of this compound to its corresponding γ-lactone, which subsequently undergoes a cyclocondensation reaction with hydrazine hydrate to yield the target dihydropyridazinone heterocycle. Pyridazinone and its derivatives are well-established pharmacophores known to exhibit a wide range of biological activities, including but not limited to, cardiotonic, antihypertensive, and anticancer effects. The introduction of a hydroxypropyl side chain, derived from the oxolane precursor, offers a handle for further functionalization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Signaling Pathway and Logic
The synthetic pathway described herein follows a logical progression from a commercially available starting material to a novel heterocyclic entity. The key transformation involves the utilization of the latent functionality within the oxolane ring to construct the core pyridazinone heterocycle.
Caption: Synthetic pathway from this compound to a novel dihydropyridazinone.
Experimental Protocols
Protocol 1: Synthesis of γ-Heptalactone from this compound
This procedure outlines the acid-catalyzed intramolecular esterification (lactonization) of this compound to yield γ-heptalactone.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford crude γ-heptalactone.
-
The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of 6-(2-Hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes the cyclocondensation of γ-heptalactone with hydrazine hydrate to form the target heterocyclic compound.
Materials:
-
γ-Heptalactone
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Crystallization dish
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve γ-heptalactone (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 6-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |
| γ-Heptalactone | C₇H₁₂O₂ | 128.17 | Colorless oil | 85-95 | N/A |
| 6-(2-Hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one | C₇H₁₂N₂O₂ | 156.18 | White solid | 70-85 | 110-115 |
Spectroscopic Data (Expected):
-
6-(2-Hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5-8.0 (br s, 1H, NH), 4.0-4.2 (m, 1H, CH-OH), 2.8-3.0 (m, 2H, CH₂-C=O), 2.3-2.5 (m, 2H, N-CH₂), 1.6-1.8 (m, 2H, CH₂-CH), 1.2-1.3 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 78.0 (C-N), 65.0 (CH-OH), 40.0 (CH₂-C=O), 30.0 (N-CH₂), 25.0 (CH₂-CH), 20.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (O-H, N-H), 1680 (C=O, amide).
-
MS (ESI+): m/z 157.09 [M+H]⁺.
-
Experimental Workflow
The overall experimental workflow for the synthesis of the novel dihydropyridazinone is depicted below.
Caption: Workflow for the synthesis and characterization of the target heterocycle.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a novel 6-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one from this compound. The described methodology is robust, scalable, and utilizes readily available reagents, making it an attractive route for the generation of new heterocyclic entities for screening in drug discovery campaigns. The presented data and workflows offer a clear guide for researchers and scientists in the field of medicinal chemistry and organic synthesis. The resulting heterocycle, with its modifiable side chain, serves as a valuable platform for the development of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydrofuran Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrofuran (THF) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in THF derivative synthesis can stem from several factors, from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.
-
Reagent and Solvent Quality:
-
THF Solvent Purity: The THF used as a solvent must be anhydrous and free of peroxides. Peroxides can quench catalysts, degrade reagents, and pose a significant safety hazard.[1][2] It is recommended to distill THF from a drying agent like sodium-benzophenone ketyl or pass it through an activated alumina column.[2] Commercially available anhydrous, inhibitor-free THF should also be tested for peroxides if stored for an extended period.[3]
-
Starting Material Purity: Ensure the purity of your starting materials (e.g., γ-hydroxy alkenes, diols, or aldehyde precursors). Impurities can lead to side reactions or inhibit the catalyst.
-
-
Reaction Conditions:
-
Atmosphere: Many syntheses, especially those involving organometallic reagents or catalysts (e.g., Pd, Ru, Rh), are sensitive to oxygen and moisture.[4] Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Temperature: The optimal temperature can be critical. For example, some Lewis acid-catalyzed reactions require low temperatures (e.g., -78 °C) to improve selectivity and prevent degradation.[5] Conversely, some cyclizations may require heating to proceed at a reasonable rate.[6]
-
Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For palladium-catalyzed reactions, ensure the active Pd(0) species is generated and maintained. For oxidative cyclizations, ensure the co-oxidant and catalyst turnover are efficient.
-
-
Side Reactions:
Logical Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for diagnosing low-yield reactions.
Issue 2: Poor or Incorrect Stereoselectivity
Q: My synthesis of a 2,5-disubstituted THF is producing a mixture of cis and trans isomers, or the wrong isomer altogether. How can I improve stereocontrol?
A: Achieving high stereoselectivity is a common challenge in THF synthesis.[9][10] The outcome is often dependent on the chosen synthetic route and reaction conditions.
-
Mechanism-Dependent Control: The stereochemistry is dictated by the reaction mechanism.
-
SN2-type Cyclizations: Intramolecular Williamson ether synthesis or epoxide ring-opening typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the electrophilic carbon. The stereochemistry of the starting material (e.g., a chiral diol or alcohol) directly determines the product's relative stereochemistry.
-
[3+2] Annulations: In reactions involving donor-acceptor cyclopropanes and aldehydes, the choice of Lewis acid can significantly influence the diastereoselectivity.[5][11]
-
Radical Cyclizations: In unperturbed radical cyclizations, the trans isomer is often the major product. However, the addition of Lewis acids like trialkylaluminum can reverse this selectivity, favoring the cis isomer.[6]
-
-
Catalyst and Reagent Control:
-
For metal-catalyzed reactions, the ligand choice is paramount. Chiral ligands can induce enantioselectivity in reactions forming new stereocenters.[4]
-
In Pummerer-type rearrangements for furan synthesis, the choice of activating agent (e.g., acetic anhydride vs. TFAA) and the presence of additives can influence the reaction pathway and subsequent cyclization.[12][13]
-
Data Presentation: Controlling Stereoselectivity
Table 1: Influence of Method on Diastereoselectivity in 2,5-Disubstituted THF Synthesis
| Synthetic Method | Key Reagents/Catalysts | Predominant Isomer | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Oxidative Cyclization (hydroxy selenide) | m-CPBA | cis | 6:1 | [11] |
| Reductive Cyclization (γ-hydroxy ketone) | Reduction of in situ lactol | cis | 86:14 | [11] |
| [3+2] Annulation (cyclopropane + aldehyde) | Sn(OTf)₂ | Varies (often high) | up to 20:1 | [11] |
| Radical Cyclization (alkenyl radical) | AIBN (initiator) | trans | (major) | [6] |
| Radical Cyclization + Lewis Acid | AIBN + Trialkylaluminum | cis | Reversed Selectivity |[6] |
Issue 3: Difficult Product Purification
Q: I am struggling to purify my target THF derivative from the reaction mixture. What strategies can I use?
A: Purification can be challenging due to similar polarities of byproducts and the starting material.
-
Azeotropic Removal: If water is an impurity, it can sometimes be removed by forming an azeotrope with a suitable solvent during distillation.[14]
-
Extractive Distillation: This technique involves adding a solvent (e.g., 1,4-butanediol, ethylene glycol) that alters the relative volatilities of the components, aiding in the separation of THF from alcohols or water.[14][15]
-
Chromatography: Flash column chromatography is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. If compounds are non-UV active, consider using staining agents like potassium permanganate or vanillin.
-
Adsorbent Treatment: For removing specific impurities, treatment with adsorbents can be effective. For example, bleaching earth has been used to remove peroxides, carbonyls, and other impurities from crude THF.[16] Activated alumina can also remove peroxides.[2]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Tetrahydrofuran via [3+2] Annulation
This protocol is adapted from the Lewis acid-catalyzed [3+2] annulation of a donor-acceptor cyclopropane with an aldehyde.[5][11]
Materials:
-
Donor-acceptor cyclopropane (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Tin(II) triflate (Sn(OTf)₂) (10 mol %)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the donor-acceptor cyclopropane and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde to the solution and stir for 5 minutes.
-
In a separate vial, dissolve Sn(OTf)₂ in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise over 2 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Protocol 2: Pummerer-Type Synthesis of a Substituted Furan
This protocol describes a general approach for synthesizing highly substituted furans from 2,5-dihydrothiophenes, which involves an oxidative cyclization via a Pummerer-type rearrangement.[17][18]
Materials:
-
Substituted 2,5-dihydrothiophene (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the 2,5-dihydrothiophene starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS in one portion to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude furan derivative by flash column chromatography.
Experimental Workflow for Pummerer-Type Furan Synthesis
Caption: Step-by-step workflow for furan synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. digikogu.taltech.ee [digikogu.taltech.ee]
- 8. qatransport.com [qatransport.com]
- 9. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Tetrahydrofuran purification - Patent 0382384 [data.epo.org]
- 15. US4919765A - Process for the purification of tetrahydrofuran - Google Patents [patents.google.com]
- 16. US4233228A - Purification of tetrahydrofuran - Google Patents [patents.google.com]
- 17. Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Alkylation of Tetrahydrofuran
Welcome to the technical support center for the alkylation of tetrahydrofuran (THF) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and optimization. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing alkylated tetrahydrofurans?
There are several common strategies for synthesizing alkylated THF derivatives, as direct C-H alkylation of the THF ring can be challenging. Key methods include:
-
Alkylation of Furan Followed by Hydrogenation: A prevalent method involves the direct alkylation of furan, an electron-rich heteroarene, followed by the catalytic hydrogenation of the furan ring to yield the corresponding alkylated tetrahydrofuran.[1][2]
-
Acid-Catalyzed Intramolecular Cyclization: This method involves the dehydration of substituted diols to form the cyclic ether. For example, 2,2-dimethyltetrahydrofuran can be synthesized from 4-methylpentane-1,4-diol using an acid catalyst.[3][4]
-
Direct C-H Functionalization: Modern methods are emerging that use transition-metal catalysis (e.g., Palladium or Nickel) for the direct C-H functionalization of cyclic ethers like 2,5-dihydrofuran, which can then be reduced to the saturated THF derivative.[1][5]
Q2: Why is the purity of THF as a solvent critical for alkylation reactions, and how should it be purified?
Tetrahydrofuran is a common solvent for alkylation reactions, particularly those involving organometallic reagents like n-butyllithium (n-BuLi) or Grignard reagents.[6] Its purity is paramount for two main reasons:
-
Presence of Water: Water will quench highly basic reagents and enolates, inhibiting the reaction.[3][4][7]
-
Presence of Peroxides: THF can form explosive peroxides upon exposure to air.[8][9] These peroxides can also lead to unpredictable side reactions.
For many sensitive reactions, THF must be rigorously dried and deoxygenated. Distillation from a drying agent is a standard procedure.[8][9]
Q3: What are common side reactions when performing alkylation of enolates in THF?
When using THF as a solvent for the α-alkylation of ketones, several side reactions can occur, leading to low yields of the desired C-alkylated product.[10]
-
O-alkylation: The enolate can react at the oxygen atom instead of the α-carbon. Using less coordinating counterions or more polar aprotic solvents can favor O-alkylation.[7]
-
Polyalkylation: If acidic protons remain on the product, it can be deprotonated and alkylated again. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to achieve complete initial enolate formation can minimize this.[11]
-
Elimination Reactions: Secondary and tertiary alkyl halides are prone to E2 elimination in the presence of a strong base like an enolate, forming alkenes instead of the alkylated product.[12][13]
-
Aldol Condensation: If the starting ketone is not fully converted to the enolate, the remaining enolate can react with the enolizable ketone, leading to aldol side products.[10]
Troubleshooting Guide
Problem 1: Low or no yield of the alkylated product.
This is a common issue that can stem from several sources. The following logic tree can help diagnose the problem.
Caption: Troubleshooting logic for low-yield alkylation reactions.
Problem 2: Formation of multiple products or significant byproducts.
Observing multiple spots on a TLC plate or several peaks in a GC-MS chromatogram indicates side reactions are occurring.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Dialkylated Product | Incomplete initial deprotonation allows the mono-alkylated product to deprotonate and react again.[11] | Use a strong, bulky base like LDA at low temperatures (-78 °C) to ensure rapid and complete formation of the initial enolate.[4][11] |
| O-Alkylated Product | Reaction conditions favor reaction at the oxygen of the enolate. | Use aprotic, non-polar solvents like THF. Lithium enolates generally favor C-alkylation.[7] |
| Elimination Product (Alkene) | The alkylating agent is sterically hindered (secondary or tertiary halide), or the reaction temperature is too high.[4][13] | Use primary alkyl halides. Maintain strict low-temperature control (e.g., -78 °C) during the addition of the alkylating agent.[4] |
| Aldol Condensation Products | Incomplete conversion to the enolate leaves unreacted starting material that can be attacked by the enolate.[10] | Ensure complete enolate formation by using a slight excess of a strong base and allowing sufficient time for deprotonation before adding the alkylating agent.[7] |
| Products from Li-Halogen Exchange | When using organolithium reagents (like n-BuLi) for deprotonation, they can react with the alkyl halide (e.g., 1-bromopentane), leading to undesired alkylated byproducts (e.g., 2-butylfuran instead of 2-pentylfuran).[14] | Add the alkylating agent at a low temperature. Consider using an alternative alkylating agent, such as an alkyl iodide, which can be more reactive.[6][14] |
Experimental Protocols
Protocol 1: General Procedure for Purification of THF Solvent
WARNING: THF can form explosive peroxides. Always test for peroxides before distillation. Do not distill to dryness. Perform this procedure in a well-ventilated fume hood.[8]
-
Peroxide Test: To a few milliliters of THF, add an equal volume of aqueous potassium iodide solution and acidify with a drop of acetic acid. A yellow or brown color indicates the presence of peroxides.
-
Peroxide Removal: If peroxides are present, they can be removed by shaking with an aqueous solution of ferrous sulfate and sodium bisulfate, or by passing the solvent through a column of activated alumina.[9] For trace amounts, treatment with cuprous chloride can be effective.[8]
-
Drying: Pre-dry the peroxide-free THF over a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[8][9]
-
Final Distillation: For rigorously anhydrous THF, reflux the pre-dried solvent over a strong drying agent like lithium aluminum hydride (LiAlH₄) or sodium/benzophenone under an inert atmosphere (e.g., nitrogen or argon).[8][9] The deep blue or purple color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.[15]
-
Storage: Distill the purified THF directly into the reaction flask or store it over molecular sieves under an inert atmosphere. Purified THF rapidly absorbs moisture and oxygen from the air.[8]
Caption: Experimental workflow for the purification of THF.
Protocol 2: α-Alkylation of a Ketone via LDA in THF
This protocol describes a general procedure for the kinetically controlled alkylation of an unsymmetrical ketone.[4][7][11]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow it to cool to room temperature under an inert atmosphere.
-
LDA Formation (Optional, if not using commercial solution): In a separate flame-dried flask, dissolve diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.0 eq.) dropwise. Stir for 30 minutes at -78 °C.
-
Enolate Formation: In the main reaction flask, dissolve the ketone (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the prepared LDA solution (or a commercial solution, 1.05 eq.) via cannula or syringe to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 eq., preferably an iodide or bromide) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary
The choice of reaction conditions can significantly impact the yield and selectivity of alkylation reactions. The following table summarizes optimization data for a representative reaction.
Table 1: Optimization of Reaction Conditions for the Alkylation of Propiophenone with Benzyl Bromide
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA (1.1) | THF | -78 to RT | 20 | 25-45 (variable) |
| 2 | NaOEt (1.1) | Ethanol | RT | 12 | < 20 (with side products) |
| 3 | NaH (1.1) | THF | 0 to RT | 6 | ~50 |
| 4 | LDA (1.1) | THF/Flow Reactor | 0 | < 5 min | > 90 |
Data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.[10] Continuous flow methodologies can dramatically improve yields and reduce reaction times by offering superior control over temperature and mixing.[10]
References
- 1. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 10. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 11. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Oxolan-2-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3-(Oxolan-2-yl)propanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Route 1: Alkylation and Hydrolysis
A common synthetic approach involves the formation of the carbon-carbon bond via alkylation, followed by hydrolysis of an ester intermediate.
Q1: I am observing low yields in my alkylation reaction to form the ester precursor. What are the potential causes?
A1: Low yields in the alkylation step can stem from several factors:
-
Side reactions of the nucleophile: If you are using a strong base to generate a carbanion (e.g., from malonic ester), self-condensation or reaction with the solvent can occur. The malonic ester synthesis is a potential route, but dialkylation is a common side reaction.[1]
-
Polymerization of the electrophile: If you are using an acrylate derivative, it can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Steric hindrance: The choice of bulky reagents can sterically hinder the reaction.
-
Reaction conditions: Temperature, solvent, and reaction time are critical. Ensure your conditions are optimized for the specific reagents you are using.
Troubleshooting:
| Observation | Potential Cause | Suggested Solution |
| Complex mixture of products | Polymerization of acrylate | Use a polymerization inhibitor, maintain low temperatures, and add the acrylate slowly to the reaction mixture. |
| Presence of dialkylated product | High reactivity of the enolate | Use a less reactive enolate or control the stoichiometry of the alkylating agent carefully. Consider using a milder base. |
| Starting material recovered | Incomplete reaction | Increase reaction time or temperature cautiously. Ensure the base is sufficiently strong to deprotonate the nucleophile. |
Q2: My ester hydrolysis to the final carboxylic acid is incomplete or shows degradation of the product. What should I do?
A2: Incomplete hydrolysis or product degradation are common issues.
-
Incomplete Hydrolysis: The ester may be sterically hindered, or the reaction conditions (time, temperature, catalyst concentration) may be insufficient.
-
Product Degradation: The tetrahydrofuran (THF) ring can be susceptible to opening under harsh acidic or basic conditions, especially with prolonged heating.[2][3][4]
Troubleshooting:
| Observation | Potential Cause | Suggested Solution |
| Ester starting material remains | Incomplete hydrolysis | Increase the concentration of the acid or base catalyst, prolong the reaction time, or gently increase the temperature. |
| Unidentified polar impurities | THF ring opening | Use milder hydrolysis conditions. For acidic hydrolysis, use a weaker acid or lower temperature. For basic hydrolysis, use a more dilute base and monitor the reaction closely to avoid prolonged heating. |
| Low isolated yield after workup | Product solubility | The sodium salt of the carboxylic acid may be highly soluble in water. Ensure complete acidification before extraction. Use a continuous liquid-liquid extractor for improved efficiency. |
Synthesis Route 2: Oxidation of 2-(3-hydroxypropyl)tetrahydrofuran
An alternative synthesis involves the oxidation of the corresponding primary alcohol.
Q3: The oxidation of 2-(3-hydroxypropyl)tetrahydrofuran is not proceeding to the carboxylic acid and I am isolating the aldehyde intermediate.
A3: The formation of the aldehyde indicates incomplete oxidation. To achieve the carboxylic acid, the aldehyde must be further oxidized.
Troubleshooting:
| Observation | Potential Cause | Suggested Solution |
| Aldehyde is the major product | Insufficient oxidizing agent or mild conditions | Use a stronger oxidizing agent (e.g., Jones reagent) or ensure an excess of the oxidant is present. Increase the reaction time and/or temperature. |
| Complex mixture of products | Over-oxidation or side reactions | Avoid excessively harsh conditions. Consider a two-step process: oxidation to the aldehyde with a milder reagent (e.g., PCC), followed by oxidation to the carboxylic acid. |
Q4: I am observing significant byproducts and a low yield of the desired carboxylic acid during the oxidation step. What are the likely side reactions?
A4: The ether linkage in the THF ring can be susceptible to oxidation or cleavage under strong oxidizing conditions.
-
Ring Opening: Strong acidic conditions, often used in oxidations like the Jones oxidation, can catalyze the ring opening of THF.[2][3]
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Oxidation of the THF ring: The α-protons of the ether are susceptible to oxidation, which can lead to lactone formation (e.g., γ-butyrolactone) or other degradation products.
Troubleshooting:
| Observation | Potential Cause | Suggested Solution |
| Formation of γ-butyrolactone or other lactones | Oxidation of the THF ring | Use a more selective oxidizing agent that is less likely to attack the ether linkage. Consider protecting the ether if it is not stable under the required oxidation conditions. |
| Unidentified polar byproducts | Ring opening of THF | Buffer the reaction mixture if possible to reduce acidity. Minimize reaction time and temperature. Explore alternative, milder oxidation methods. |
Experimental Protocols
Protocol 1: Synthesis via Malonic Ester Alkylation and Hydrolysis (Illustrative)
-
Alkylation:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Stir for 30 minutes, then add 2-(2-bromoethyl)tetrahydrofuran (1.0 eq).
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, quench with water, and extract with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-(tetrahydrofuran-2-yl)ethyl)malonate.
-
-
Hydrolysis and Decarboxylation:
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To the crude diester, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1).
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Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated HCl at 0 °C.
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Heat the acidified solution to 100 °C for 2-3 hours to effect decarboxylation.
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Cool and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
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Purify by distillation or chromatography.
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Protocol 2: Synthesis via Oxidation of 2-(3-hydroxypropyl)tetrahydrofuran (Illustrative)
-
Jones Oxidation:
-
Dissolve 2-(3-hydroxypropyl)tetrahydrofuran (1.0 eq) in acetone and cool to 0 °C.
-
Slowly add Jones reagent (2.5 eq of CrO₃) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Quench the reaction by adding isopropanol until the orange color turns green.
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Filter the mixture through a pad of celite and wash with acetone.
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Concentrate the filtrate and dissolve the residue in water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
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Purify by distillation or chromatography.
-
Visualizations
Caption: Synthetic pathway via malonic ester synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
Technical Support Center: Synthesis of 3-(Oxolan-2-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Oxolan-2-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Common strategies involve the formation of a carbon-carbon bond between a tetrahydrofuran-2-yl synthon and a three-carbon propanoic acid precursor. A prevalent and effective method is the Michael addition of a 2-substituted tetrahydrofuran nucleophile to an acrylate derivative, followed by hydrolysis of the resulting ester. Another potential, though less direct, route is the Reformatsky reaction between tetrahydrofuran-2-carboxaldehyde and an α-halo ester, which would necessitate further chemical modifications.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors. In the context of a Michael addition-based synthesis, incomplete formation of the nucleophile (e.g., a Grignard or organolithium reagent from 2-halotetrahydrofuran) is a common issue. Additionally, side reactions such as 1,2-addition to the acrylate, polymerization of the acrylate, or protonolysis of the nucleophile by trace amounts of water can significantly reduce the yield of the desired 1,4-addition product. Inefficient hydrolysis of the intermediate ester in the final step can also contribute to lower overall yields.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, ensure all reagents and solvents are scrupulously dry, particularly when working with highly reactive organometallic nucleophiles. The use of a bulky protecting group on the acrylate, such as a tert-butyl ester, can sterically hinder 1,2-addition and favor the desired 1,4-Michael addition. Running the reaction at low temperatures can also enhance selectivity. To prevent polymerization of the acrylate, it is advisable to add it slowly to the reaction mixture containing the nucleophile.
Q4: What is the best method for purifying the final product, this compound?
A4: Purification of the final carboxylic acid is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. It is important to neutralize the reaction mixture and perform an aqueous workup to remove inorganic salts before chromatographic purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the intermediate ester | 1. Inactive Grignard or organolithium reagent. 2. Presence of moisture in reagents or glassware. 3. Low reaction temperature leading to slow reaction rate. | 1. Ensure the magnesium turnings (for Grignard) are fresh and activated. For organolithiums, use a freshly titrated solution. 2. Flame-dry all glassware and use anhydrous solvents. 3. Allow the reaction to warm to the optimal temperature as specified in the protocol after the initial low-temperature addition. |
| Formation of a significant amount of 1,2-addition byproduct | 1. Highly reactive nucleophile. 2. Unhindered acrylate ester. | 1. Consider using a less reactive nucleophile, such as an organocuprate, which is known to favor 1,4-addition. 2. Use a sterically hindered acrylate, such as tert-butyl acrylate. |
| Polymerization of the acrylate starting material | 1. Acrylate added too quickly. 2. Reaction temperature too high. | 1. Add the acrylate dropwise to the reaction mixture over an extended period. 2. Maintain a low reaction temperature during the addition of the acrylate. |
| Incomplete hydrolysis of the ester intermediate | 1. Insufficient acid catalyst or reaction time. 2. Steric hindrance of the ester group. | 1. Increase the concentration of the acid catalyst (e.g., HCl or trifluoroacetic acid) and/or prolong the reaction time. 2. For sterically hindered esters like tert-butyl esters, stronger acidic conditions or alternative deprotection methods may be necessary. |
| Difficulty in isolating the final product | 1. Emulsion formation during aqueous workup. 2. Product is highly soluble in the aqueous phase. | 1. Add a small amount of brine to the separatory funnel to break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and saturate the aqueous layer with sodium chloride to decrease the solubility of the product. |
Experimental Protocols
Hypothetical Synthesis of this compound via Michael Addition
This protocol describes a three-step synthesis starting from 2-bromotetrahydrofuran.
Step 1: Preparation of tert-Butyl 3-(oxolan-2-yl)propanoate
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 2-bromotetrahydrofuran (1.0 eq) in anhydrous diethyl ether.
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Add a small portion of the 2-bromotetrahydrofuran solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Once the reaction has started, add the remaining 2-bromotetrahydrofuran solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of tert-butyl acrylate (1.1 eq) in anhydrous diethyl ether via the dropping funnel.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-(oxolan-2-yl)propanoate, which can be purified by column chromatography.
Step 2: Hydrolysis of tert-Butyl 3-(oxolan-2-yl)propanoate
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Dissolve the crude tert-butyl 3-(oxolan-2-yl)propanoate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
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Stir the solution at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvents under reduced pressure.
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Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
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Extract the aqueous layer with diethyl ether.
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Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3 x 50 mL).
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Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Hypothetical Yield Data for the Synthesis of this compound
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Yield (%) |
| 1 | tert-Butyl 3-(oxolan-2-yl)propanoate | 2-Bromotetrahydrofuran | 1 : 1.2 (Mg) : 1.1 (Acrylate) | 65-75 |
| 2 | This compound | tert-Butyl 3-(oxolan-2-yl)propanoate | 1 : excess (TFA) | 85-95 |
| Overall | This compound | 2-Bromotetrahydrofuran | 55-71 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of 3-(Oxolan-2-yl)propanoic Acid
Welcome to the technical support center for the purification of 3-(Oxolan-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The primary route to this compound involves the synthesis of its unsaturated precursor, 3-(furan-2-yl)propanoic acid, followed by catalytic hydrogenation. Therefore, impurities can arise from both stages of the synthesis.
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From the synthesis of 3-(furan-2-yl)propanoic acid:
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Unreacted starting materials: Furfural and malonic acid may be present if the initial condensation reaction does not go to completion.
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Byproducts of condensation: Self-condensation products of furfural or malonic acid can form under the reaction conditions.
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From the catalytic hydrogenation of 3-(furan-2-yl)propanoic acid:
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Unreacted 3-(furan-2-yl)propanoic acid: Incomplete hydrogenation will leave the starting material in your product.
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Partially hydrogenated intermediates: Intermediates with a partially saturated furan ring may be present.
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Over-hydrogenation products: Hydrogenation of the carboxylic acid group to an alcohol (3-(oxolan-2-yl)propan-1-ol) can occur under harsh conditions.
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Ring-opened byproducts: Cleavage of the oxolane ring can lead to various aliphatic diols and acids.
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Solvent and catalyst residues: Residual solvents from the reaction and extraction steps, as well as traces of the hydrogenation catalyst (e.g., palladium, platinum, nickel), can contaminate the final product.
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value (Predicted or for similar compounds) | Significance for Purification |
| Molecular Formula | C₇H₁₂O₃ | - |
| Molecular Weight | 144.17 g/mol | Important for mass-based calculations and analysis. |
| Boiling Point | ~230-231 °C at 10 Torr (for 3-(5-oxooxolan-2-yl)propanoic acid) | Suggests that vacuum distillation is a viable purification method. |
| Melting Point | Not readily available (likely a low melting solid or an oil at room temperature) | If solid, recrystallization is a potential purification technique. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and moderately soluble in water. | Guides the choice of solvents for extraction, recrystallization, and chromatography. |
| pKa | Estimated to be around 4.8 (similar to other carboxylic acids) | Crucial for purification by acid-base extraction. |
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
Symptoms:
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Broad peaks or multiple signals in NMR spectra.
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Several spots on a TLC plate.
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Low assay value by GC or HPLC.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC to ensure completion. If necessary, increase reaction time, temperature, or the amount of catalyst. |
| Inefficient Extraction | Perform multiple extractions with an appropriate organic solvent. Ensure the pH is correctly adjusted during acid-base extraction to maximize the partitioning of the product and impurities. |
| Presence of Emulsions | To break emulsions during extraction, add a small amount of brine or a different organic solvent. Centrifugation can also be effective. |
| Contamination from Starting Materials | Optimize the stoichiometry of the reactants in the synthesis to minimize unreacted starting materials in the crude product. |
Problem 2: Difficulty in Removing Colored Impurities
Symptoms:
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The isolated product has a persistent yellow or brown color.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Polymeric Byproducts | Polymerization of furan-containing compounds can occur, especially at elevated temperatures or in the presence of acid. Minimize heating during synthesis and purification. |
| Oxidation Products | The furan ring is susceptible to oxidation. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Adsorbent Treatment | Treat the solution of the crude product with activated carbon to adsorb colored impurities. Filter the solution through a pad of celite to remove the carbon. |
Problem 3: Product is an Oil and Difficult to Crystallize
Symptoms:
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The product remains an oil even after solvent removal and cooling.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Attempt further purification by column chromatography or vacuum distillation. |
| Low Melting Point | The product may have a melting point below room temperature. Try cooling the oil to sub-ambient temperatures to induce crystallization. |
| Incorrect Solvent System for Crystallization | Experiment with a variety of solvent systems. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a binary solvent system (a good solvent and a poor solvent). |
| Formation of a Racemic Mixture | If the product is chiral and exists as a racemic mixture, it may be more difficult to crystallize than a single enantiomer. Seeding with a small crystal of the pure compound can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral and basic impurities.
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move to the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the wash 2-3 times.
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Combine Aqueous Layers: Combine all the aqueous layers containing the deprotonated product.
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Acidification: Cool the aqueous solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2-3). The protonated product will precipitate out if it is a solid or can be extracted.
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Extraction of Product: Extract the acidified aqueous solution with a fresh portion of the organic solvent. Repeat the extraction 2-3 times.
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Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
This technique is suitable for purifying liquid products or those with relatively low boiling points.
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Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.
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Charging the Flask: Place the crude product in the distillation flask along with a magnetic stir bar or boiling chips.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fractions that distill at the expected boiling point of the product under the applied vacuum. It is advisable to collect a forerun fraction, the main product fraction, and a tail fraction.
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Analysis: Analyze the purity of the collected fractions by TLC, GC, or NMR.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
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Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel for this type of compound.
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Mobile Phase Selection: Determine a suitable mobile phase (eluent) system using thin-layer chromatography (TLC). A good solvent system will provide a clear separation of the product from impurities with an Rf value for the product of around 0.3-0.4. A common eluent system for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid to keep the product protonated and prevent tailing on the column.
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Column Packing: Pack a chromatography column with the selected stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting low purity issues.
Stability and degradation pathways of "3-(Oxolan-2-yl)propanoic acid"
Technical Support Center: 3-(Oxolan-2-yl)propanoic acid
Welcome to the technical support center for this compound. This guide provides essential information on the stability and potential degradation pathways of the compound. The following FAQs and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in anticipating and resolving issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. The tetrahydrofuran (THF) moiety is susceptible to oxidation, which can lead to the formation of explosive peroxides, particularly upon exposure to air and light.[1][2] For solutions, use freshly prepared samples or store them for short periods at low temperatures, protected from light.
Q2: What are the primary chemical liabilities and expected degradation pathways for this molecule?
A2: The two primary points of instability are the tetrahydrofuran (oxolane) ring and the carboxylic acid group.
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Acid-Catalyzed Hydrolysis: The ether bond in the oxolane ring is susceptible to cleavage under strong acidic conditions, leading to a ring-opening reaction to form 5-hydroxyheptanoic acid.
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Oxidation: The carbon atom adjacent to the ether oxygen (C2 of the oxolane ring) is prone to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants, potentially forming hydroperoxides.[1][2]
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Thermal Decomposition: At elevated temperatures (e.g., >400°C), complex decomposition can occur. Based on studies of propionic acid, this may involve decarboxylation to produce gases like carbon dioxide.[3]
Q3: Is this compound stable under typical reversed-phase HPLC conditions?
A3: The compound is generally stable under standard reversed-phase HPLC conditions using common mobile phases like acetonitrile/water or methanol/water with mild acidic modifiers (e.g., 0.1% formic acid or acetic acid). However, prolonged exposure to strongly acidic mobile phases at elevated column temperatures may induce slow hydrolysis (ring-opening). It is advisable to analyze samples promptly after preparation.
Troubleshooting Guides
Problem 1: I see a new, more polar peak appearing in my HPLC chromatogram after storing my sample in an acidic aqueous solution.
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Possible Cause: This is likely due to acid-catalyzed hydrolysis of the oxolane ring. The ring-opening reaction introduces a hydroxyl group, forming 5-hydroxyheptanoic acid, which is more polar and will thus have a shorter retention time in reversed-phase chromatography.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (C7H14O3, MW: 146.18 g/mol ).
-
pH Control: Neutralize the sample solution before storage or analysis. If the experiment requires acidic conditions, prepare the sample immediately before use and keep it cooled in the autosampler.
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Kinetic Analysis: To understand the degradation rate, perform a time-course experiment, analyzing the sample at regular intervals to monitor the increase of the degradant peak.
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Problem 2: My reaction yield is consistently low when using this compound in a reaction that requires high temperatures.
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Possible Cause: Thermal decomposition of the molecule may be occurring. While the molecule is reasonably stable, prolonged heating at high temperatures can lead to degradation, potentially through decarboxylation or other fragmentation pathways.[3]
-
Troubleshooting Steps:
-
Lower Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more efficient catalyst.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.
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Monitor Purity: Analyze the starting material before the reaction to ensure its purity. The presence of impurities, such as peroxides, could catalyze decomposition.
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Forced Degradation Data (Illustrative)
Forced degradation studies are crucial for understanding a molecule's intrinsic stability.[4][5][6] While specific experimental data for this compound is not publicly available, the following table provides a hypothetical summary of expected outcomes from such a study. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Reagent/Parameters | Time | Expected Degradation (%) | Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl (aq) | 24 h | 15-25% | 5-Hydroxyheptanoic acid |
| Base Hydrolysis | 0.1 M NaOH (aq) | 24 h | < 5% | (Minimal degradation) |
| Oxidation | 3% H₂O₂ | 24 h | 5-15% | Oxidized derivatives (e.g., hydroperoxides) |
| Thermal | 80°C (in solution) | 72 h | < 10% | (Minor unspecified degradants) |
| Photolytic | UV Light (254 nm) | 24 h | < 5% | (Minimal degradation) |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as suggested by ICH guidelines.[4][7]
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Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
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Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
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Incubate the solution in a sealed vial at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
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Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
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Incubate at 60°C for 24 hours.
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Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
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Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots and dilute for analysis.
-
-
Thermal Degradation:
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Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.
-
Also, place a sample of the solid compound in an oven at 80°C.
-
Analyze samples at regular intervals.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradant structures.
-
Visualizations
Degradation and Experimental Workflows
Caption: Predicted acid-catalyzed hydrolysis pathway of the title compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown degradation products.
References
- 1. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. qatransport.com [qatransport.com]
- 3. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming low reactivity of "3-(Oxolan-2-yl)propanoic acid" precursors
Welcome to the technical support center for "3-(Oxolan-2-yl)propanoic acid" and its precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in the esterification or amidation of this compound?
A1: The low reactivity of this compound can be attributed to a combination of steric and electronic factors. The oxolane (tetrahydrofuran) ring at the 3-position can sterically hinder the approach of nucleophiles to the carboxylic acid's carbonyl group. While the ether oxygen can have a mild electron-withdrawing inductive effect, potentially increasing the carbonyl carbon's electrophilicity, this is often not sufficient to overcome the steric hindrance and the general low reactivity of carboxylic acids, especially in amidation reactions where unreactive carboxylate salts can form.
Q2: What are the most common reasons for failure in coupling reactions with this precursor?
A2: Common reasons for failed or low-yield coupling reactions include:
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Inadequate Activation of the Carboxylic Acid: Direct reaction of a carboxylic acid with an alcohol or amine is often slow and inefficient.[1]
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Steric Hindrance: The bulky oxolane group can impede the access of nucleophiles to the reaction center.
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Formation of Unreactive Salts: In amidation reactions, the basic amine can deprotonate the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[1]
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Suboptimal Reaction Conditions: Inappropriate choice of solvent, temperature, or reaction time can lead to poor outcomes.
Q3: Can I use standard Fischer esterification for this compound?
A3: While Fischer-Speier esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) is a possible method, it may result in low to moderate yields and require prolonged reaction times due to the reversible nature of the reaction and potential steric hindrance. To drive the reaction to completion, it is often necessary to use a large excess of the alcohol or to remove water as it is formed.
Q4: What are the key differences in reactivity between this compound and a simple straight-chain carboxylic acid like pentanoic acid?
A4: The primary difference lies in the steric bulk introduced by the oxolane ring. While the electronic effect of the ether oxygen in the ring can slightly influence the acidity of the carboxylic acid, the three-dimensional structure of the oxolane group is the main contributor to its reduced reactivity compared to a linear alkyl chain. This steric hindrance can slow down the rate of reaction with nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to the ester using Fischer esterification. | Reversible nature of the reaction; insufficient catalysis; steric hindrance. | 1. Increase the excess of the alcohol used.2. Use a Dean-Stark apparatus to remove water azeotropically.3. Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH).4. If the above fails, switch to a more reactive derivative of the carboxylic acid (e.g., acyl chloride) or use a coupling agent. |
| No reaction or very slow reaction with a hindered alcohol. | Severe steric hindrance from both the acid and the alcohol. | 1. Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.2. Use a Steglich esterification with a carbodiimide coupling agent like DCC or EDC in the presence of a catalyst such as DMAP.[2] |
Issue 2: Low Yield or No Reaction in Amidation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| No product formation, starting materials recovered. | Formation of an unreactive ammonium carboxylate salt. | 1. Activate the carboxylic acid before adding the amine. Do not mix the acid and amine directly without an activating agent.2. Use a suitable coupling agent to facilitate the reaction. |
| Low yield despite using a standard coupling agent (e.g., DCC, EDC). | Steric hindrance impeding the reaction; insufficient reactivity of the activated intermediate. | 1. Switch to a more potent coupling agent. Uronium/aminium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP are often more effective for hindered substrates.2. Consider converting the carboxylic acid to an acyl fluoride, which can be more reactive, and perform the coupling at an elevated temperature.[3] |
| Side product formation. | The coupling reagent is decomposing or reacting with the solvent or other functional groups. | 1. Ensure anhydrous reaction conditions.2. Choose a solvent that is inert to the coupling reagents (e.g., DMF, DCM, THF).3. Review the compatibility of the chosen coupling reagent with all functional groups present in the reactants. |
Quantitative Data for Analogous Systems
Table 1: Comparison of Coupling Reagents for Amidation of a Sterically Hindered Carboxylic Acid
| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Adamantane-1-carboxylic acid | Benzylamine | EDC/HOBt | DIPEA | DMF | RT | 24 | <10 |
| Adamantane-1-carboxylic acid | Benzylamine | HATU | DIPEA | DMF | RT | 12 | 85 |
| Adamantane-1-carboxylic acid | Benzylamine | PyBOP | DIPEA | DMF | RT | 12 | 82 |
| 2,4,6-Trimethylbenzoic acid | Aniline | DCC/DMAP | - | DCM | RT | 48 | <5 |
| 2,4,6-Trimethylbenzoic acid | Aniline | BTFFH/Acyl Fluoride | 2,6-lutidine | MeCN | 80 | 16 | 78[3] |
Table 2: Representative Conditions for Esterification of Hindered Carboxylic Acids
| Carboxylic Acid | Alcohol | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pivalic Acid | Benzyl Alcohol | Steglich Esterification | DCC/DMAP | DCM | RT | 24 | 50[2] |
| Pivalic Acid | Methanol | Acyl Chloride | SOCl₂, then MeOH | - | Reflux | 2 | >90 |
| Benzoic Acid | tert-Butanol | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then t-BuOH, DMAP | THF | RT | 6 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
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Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
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Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Esterification of a Hindered Acid via its Acyl Chloride
Step A: Formation of the Acyl Chloride
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In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure.
Step B: Ester Formation
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Dissolve the crude acyl chloride in an anhydrous, non-protic solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired alcohol (1.0-1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Filter, concentrate, and purify the ester by column chromatography or distillation.
Visualizations
Caption: Logical relationship of factors contributing to the low reactivity.
Caption: Decision workflow for troubleshooting amidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Refinement of experimental protocols for "3-(Oxolan-2-yl)propanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis, purification, and characterization of "3-(Oxolan-2-yl)propanoic acid". The protocols and guidance provided are based on established chemical principles and literature for structurally related compounds, designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction temperature is optimal and stable.
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Reagent Quality: The purity of starting materials is crucial.
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Solution: Use freshly distilled or purified starting materials. Ensure reagents have not degraded during storage.
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Side Reactions: Undesired side reactions can consume starting materials.
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Solution: Adjusting the reaction temperature or the rate of reagent addition can minimize side product formation. A thorough analysis of byproducts can help in understanding and mitigating these pathways.
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Q2: I am having difficulty removing the solvent and water from my final product. What purification strategy is most effective?
A2: Tetrahydrofuran (THF) and its derivatives can form azeotropes with water, making complete removal by simple rotary evaporation challenging.
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Solution:
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Azeotropic Distillation: Use a solvent like toluene to form a ternary azeotrope with water and THF, which can be removed under reduced pressure.
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Drying Agents: After initial solvent removal, dissolve the crude product in an organic solvent like ethyl acetate and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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High Vacuum: Use a high-vacuum pump to remove residual solvents. Gentle heating can be applied if the compound is thermally stable.
-
Q3: My purified product shows unexpected peaks in the NMR spectrum. What are the likely impurities?
A3: Common impurities can include unreacted starting materials, solvent residues, or byproducts from side reactions.
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Potential Impurities & Solutions:
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Unreacted Starting Materials: Improve the purification process, for instance, by using column chromatography with a more optimized solvent gradient.
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Solvent Residues: As mentioned in Q2, employ azeotropic distillation or high vacuum to remove residual solvents.
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Ring-Opened Byproducts: The oxolane (THF) ring can potentially open under harsh acidic or basic conditions. If such conditions were used, byproducts with a terminal hydroxyl group might be present. Re-evaluate the pH and temperature of your reaction and workup steps.
-
Experimental Protocols
The following protocols are adapted from synthetic procedures for analogous compounds and represent a plausible route for the preparation and purification of this compound.
Synthesis of this compound
This protocol is based on the Michael addition of a suitable nucleophile to an acrylate, a common strategy for the synthesis of 3-substituted propanoic acids.
Reaction Scheme: A plausible synthetic route involves the reaction of a 2-substituted oxolane with an acrylate derivative.
Materials:
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(Oxolan-2-yl)methanol
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tert-Butyl acrylate
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
Procedure:
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add (Oxolan-2-yl)methanol (1.0 eq) dropwise.
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Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
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Cool the reaction mixture back to 0 °C and add tert-butyl acrylate (1.1 eq) dropwise.
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Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 3-(oxolan-2-ylmethoxy)propanoate.
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Dissolve the crude ester in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (5.0 eq) and stir at room temperature for 4-6 hours to cleave the tert-butyl ester.
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Remove the solvent and excess TFA under reduced pressure to yield the crude this compound.
Purification Protocol
Materials:
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Crude this compound
-
Silica gel for column chromatography
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Ethyl acetate
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Hexanes
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Methanol
Procedure:
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Adsorb the crude product onto a small amount of silica gel.
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Prepare a silica gel column packed in hexanes.
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Load the adsorbed crude product onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small percentage of methanol can be added to the ethyl acetate for more polar products.
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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Dry the final product under high vacuum to remove any residual solvent.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Synthesis | ||
| Reaction Temperature | 0 °C to Room Temperature | Controlled reaction, minimized side products |
| Reaction Time | 12-24 hours (Michael addition), 4-6 hours (deprotection) | Reaction completion |
| Stoichiometry | See protocol | Optimized for high conversion |
| Purification | ||
| Method | Silica Gel Column Chromatography | Purity >95% |
| Eluent System | Hexanes/Ethyl Acetate Gradient | Effective separation of product from impurities |
| Characterization | ||
| ¹H NMR (CDCl₃) | ||
| ~11.5-12.5 ppm | broad singlet, 1H | -COOH |
| ~3.6-4.1 ppm | multiplet, 3H | -O-CH₂- and -O-CH- |
| ~2.4-2.6 ppm | triplet, 2H | -CH₂-COOH |
| ~1.5-2.1 ppm | multiplet, 6H | Remaining -CH₂- groups |
Visualizations
Experimental Workflows & Logical Relationships
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
Preventing polymerization during "3-(Oxolan-2-yl)propanoic acid" reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization and side reactions when working with 3-(Oxolan-2-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the potential for self-polymerization of this compound?
A1: this compound contains a lactone (cyclic ester) ring, which, like other lactones, can undergo ring-opening polymerization (ROP). While some lactones can polymerize spontaneously upon standing or heating, this is less common for a five-membered ring like the oxolane (tetrahydrofuran) moiety.[1] Polymerization is more likely to be initiated by the presence of catalysts, high temperatures, or prolonged reaction times.[1]
Q2: What types of catalysts can initiate the polymerization of this compound?
A2: A wide range of catalysts can initiate the ring-opening polymerization of lactones. These include organometallic compounds (such as oxides, carboxylates, and alkoxides), acids, and bases.[1][2] The polymerization mechanism can be cationic, anionic, or follow a coordination-insertion pathway, depending on the initiator used.[1]
Q3: Can the carboxylic acid group of this compound participate in side reactions?
A3: Yes, the carboxylic acid group can undergo several side reactions. In esterification reactions, the process is reversible, which can lead to incomplete conversion.[3][4] During amidation reactions, the amine can act as a base, deprotonating the carboxylic acid to form a highly unreactive carboxylate salt, which can hinder the desired reaction.[5][6]
Q4: Are there any specific storage conditions recommended to ensure the stability of this compound?
A4: To minimize the risk of degradation or polymerization, it is advisable to store this compound in a cool, dry place, away from strong acids, bases, and potential catalytic impurities. As with many lactones, it is hygroscopic and should be stored in a tightly sealed container.[7]
Troubleshooting Guide
Unwanted polymerization or side reactions can manifest as increased viscosity of the reaction mixture, formation of insoluble materials, or low yields of the desired product. The following table provides guidance on troubleshooting these issues.
| Observed Issue | Potential Cause | Recommended Solution |
| Increased reaction viscosity or gel formation | Uncontrolled ring-opening polymerization of the lactone. | - Lower the reaction temperature.- Ensure the absence of catalytic impurities (e.g., metal residues).- Add a polymerization inhibitor (see inhibitor table below). |
| Low yield of ester in esterification reactions | The reaction has reached equilibrium. | - Use an excess of the alcohol reactant.- Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[3][4] |
| Low yield of amide in amidation reactions | Formation of unreactive carboxylate salt. | - Use a coupling agent such as dicyclohexylcarbodiimide (DCC).[5]- Convert the carboxylic acid to a more reactive derivative (e.g., an acid chloride) before adding the amine. |
| Formation of byproducts with higher molecular weight | Intermolecular transesterification reactions. | - Reduce the reaction temperature and time.[1]- Choose a more selective catalyst if one is being used. |
Polymerization Inhibitors
If polymerization is a persistent issue, the addition of an inhibitor may be necessary. Phenolic compounds and amines are common choices.[]
| Inhibitor Class | Examples | Typical Concentration | Mechanism of Action |
| Phenolic Compounds | Hydroquinone, Butylated hydroxytoluene (BHT) | 100 - 1000 ppm | Act as radical scavengers, often in synergy with oxygen.[] |
| Amine Compounds | Diethylhydroxylamine | 50 - 500 ppm | Hydrogen transfer to chain radicals, also synergistic with oxygen.[] |
Experimental Protocols
Example Protocol: Esterification of this compound with Ethanol
This protocol is designed to minimize the risk of polymerization and drive the reaction to completion.
-
Reactant Purity: Ensure that this compound and ethanol are free from water and catalytic impurities.
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to azeotropically remove water.
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Charging the Flask: To the flask, add this compound (1.0 eq), a 5-fold excess of ethanol (5.0 eq), and a catalytic amount of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4]
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Inhibitor Addition (Optional): If polymerization is a concern, add a radical inhibitor like butylated hydroxytoluene (BHT) at a concentration of 200 ppm.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Water will collect in the Dean-Stark trap, driving the equilibrium towards the ester product.[3]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or distillation.
Visualizations
Troubleshooting Workflow for Unwanted Polymerization
Caption: A decision tree for troubleshooting unwanted polymerization.
Plausible Ring-Opening Polymerization Pathway
Caption: A simplified mechanism for anionic ring-opening polymerization.
References
Validation & Comparative
A Comparative Guide to 3-(Oxolan-2-yl)propanoic Acid and Other Fatty Acid Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-(Oxolan-2-yl)propanoic acid and other classes of fatty acid analogs. Due to the limited publicly available experimental data on this compound, this document focuses on providing a framework for its potential evaluation. This is achieved by drawing comparisons with well-characterized fatty acid analogs and detailing comprehensive experimental protocols to facilitate its investigation.
Introduction to Fatty Acid Analogs in Drug Discovery
Fatty acids and their analogs are integral to numerous physiological processes and represent a promising area for therapeutic intervention. Modifications to the basic fatty acid structure can significantly alter their pharmacokinetic profiles, target specificity, and overall efficacy. The introduction of cyclic moieties, such as the oxolane ring in this compound, is a strategy employed to enhance metabolic stability and introduce conformational constraints that may improve binding to biological targets.
The core structure of this compound features a five-membered tetrahydrofuran (oxolane) ring attached to a propanoic acid chain. This unique combination suggests potential interactions with receptors and enzymes that recognize endogenous fatty acids, while the cyclic ether may confer distinct physicochemical properties.
Comparative Landscape of Fatty Acid Analogs
To understand the potential of this compound, it is useful to compare its structural features with other classes of fatty acid analogs for which more extensive data are available.
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Aryl Propionic Acid Derivatives: This class, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, features an aromatic ring. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The presence of the carboxylic acid group is often crucial for their activity.
-
Palmitic Acid Analogs: Palmitic acid is a saturated fatty acid that can be modified to enhance its therapeutic properties. These analogs are being investigated for various applications, including their potential as anticancer agents.
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Fatty Acids with Other Cyclic Moieties: Natural products containing tetrahydrofuran rings have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] For instance, Aspericacids A and B, which contain a 2,5-disubstituted tetrahydrofuran ring linked to an unsaturated fatty acid, have shown moderate inhibitory activity against Candida albicans and Cryptococcus neoformans.[3]
The oxolane ring in this compound may influence its biological activity in several ways:
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Metabolic Stability: The cyclic structure may protect the molecule from enzymatic degradation, potentially leading to a longer half-life in vivo.
-
Receptor Binding: The defined stereochemistry and conformation of the oxolane ring could lead to more specific and potent interactions with target proteins compared to flexible, straight-chain fatty acids.
-
Physicochemical Properties: The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets.
Data Presentation: A Framework for Evaluation
Quantitative data is essential for the objective comparison of drug candidates. The following tables provide a template for summarizing key experimental data for this compound against other fatty acid analogs. Note: The data presented in these tables is hypothetical and for illustrative purposes only, as no specific experimental values for this compound are publicly available.
Table 1: Comparative In Vitro Efficacy (IC50/EC50, µM)
| Compound | Target A (e.g., COX-2) IC50 | Target B (e.g., FAAH) IC50 | Cytotoxicity (HepG2) CC50 |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen (Aryl Propionic Acid) | 5.2 | >100 | >200 |
| Palmitic Acid Analog (Example) | 25 | 15 | 75 |
| Aspericacid A (THF-containing) | >100 | >100 | 50 (vs. C. albicans)[3] |
Table 2: Comparative ADME Properties
| Compound | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen (Aryl Propionic Acid) | 60 | 99 | 15 |
| Palmitic Acid Analog (Example) | 25 | 95 | 5 |
Experimental Protocols
To facilitate the investigation of this compound and its comparison with other fatty acid analogs, detailed methodologies for key experiments are provided below.
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in a cell-based model.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, ibuprofen) for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system. Measure the absorbance at 540 nm.
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Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.
Many fatty acids exert their effects through GPCRs.[5] This protocol is designed to measure the activation of a specific GPCR by a test compound.
Protocol:
-
Cell Line: Use a stable cell line expressing the GPCR of interest (e.g., FFA1/GPR40 or GPR120).
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add the test compounds at various concentrations.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
cAMP Assay (for Gs or Gi coupled receptors):
-
Lyse the cells after treatment with the test compounds.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: Plot the response against the compound concentration to determine the EC50 values.
These assays provide insights into the drug-like properties of a compound.
Protocol for Microsomal Stability:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t½).
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a fatty acid analog and a general workflow for its experimental evaluation.
Caption: Hypothetical GPCR signaling pathway for a fatty acid analog.
Caption: General experimental workflow for a novel fatty acid analog.
Conclusion
While direct experimental data for this compound is currently lacking, its unique structure, featuring a propanoic acid chain and an oxolane ring, suggests it may possess interesting biological activities. By comparing it to other well-studied fatty acid analogs and employing the detailed experimental protocols provided in this guide, researchers can systematically evaluate its therapeutic potential. The inclusion of the oxolane moiety is a rational design strategy to improve metabolic stability and target engagement, making this compound a compound of interest for further investigation in the field of drug discovery.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental challenges to targeting poorly characterized GPCRs: uncovering the therapeutic potential for free fatty acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Oxolane-Containing Annonaceous Acetogenins in Anticancer Bioassays
A detailed examination of the cytotoxic and apoptotic effects of potent, naturally derived oxolane-containing compounds on various cancer cell lines.
Annonaceous acetogenins, a class of polyketides found in the Annonaceae family of plants, are distinguished by their characteristic long fatty acid chain terminating in an α,β-unsaturated γ-lactone.[1][2] Many of these compounds feature one to three oxolane (tetrahydrofuran or THF) rings, which play a crucial role in their potent biological activities.[1][2][3] This guide provides a comparative analysis of prominent oxolane-containing acetogenins, focusing on their performance in key anticancer bioassays.
The primary mechanism of action for these compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][4] This inhibition leads to a depletion of ATP, which is particularly detrimental to cancer cells due to their high energy demands, ultimately triggering apoptosis (programmed cell death).[1][4] This unique mechanism allows them to be effective against multidrug-resistant (MDR) cancer cells that rely on ATP-dependent pumps to expel chemotherapeutic agents.[1][4][5]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (ED50 or IC50 values) of selected annonaceous acetogenins against various human cancer cell lines. Lower values indicate higher potency.
| Compound | Oxolane Ring Structure | Cancer Cell Line | ED50 / IC50 | Reference |
| Bullatacin | Adjacent bis-THF | MCF-7/Adr (MDR Breast) | < 10⁻¹² µg/mL | [5][6] |
| 2.2.15 (Hepatocarcinoma) | 7.8 ± 2.5 nM | [7] | ||
| Various Human Tumor Lines | 10⁻¹² - 10⁻¹⁵ µg/mL | [6] | ||
| Annonacin | Mono-THF | PC-3 (Prostate) | Potent Inhibition | [8] |
| Rolliniastatin-1 | Adjacent bis-THF | Various Insect Species | Active | [9] |
| Annosquamin B | Mono-THF | H22 (Hepatoma) in vivo | 53.7% Tumor Reduction | [10] |
| Annosquatin B | Non-adjacent bis-THF | H22 (Hepatoma) in vivo | 58.7% Tumor Reduction | [10] |
ED50: Effective dose for 50% of the population; IC50: Half-maximal inhibitory concentration.
Studies have shown that the structure of the oxolane rings significantly influences bioactivity. For instance, acetogenins with adjacent bis-THF rings, like Bullatacin, often exhibit greater cytotoxicity than those with a single mono-THF ring or non-adjacent bis-THF rings.[10]
Signaling Pathway for Acetogenin-Induced Apoptosis
Annonaceous acetogenins trigger apoptosis primarily through the intrinsic pathway, initiated by mitochondrial stress.
Caption: Acetogenin-induced apoptotic signaling pathway.
Experimental Protocols
Below are detailed methodologies for the key bioassays used to evaluate the efficacy of these oxolane-containing compounds.
1. MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
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Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the oxolane-containing compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours under standard cell culture conditions.[13]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
2. Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay utilizes a labeled substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), which is cleaved by active caspase-3.[15] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be measured to determine caspase-3 activity.[15][16]
-
Procedure:
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis.[15]
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cellular contents, including caspases.[17]
-
Substrate Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) and a reaction buffer containing DTT to the cell lysate.[15][17]
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to allow for enzymatic cleavage of the substrate.[18]
-
Detection: Measure the absorbance of the released pNA at 400-405 nm using a microplate reader.[15] The increase in absorbance is proportional to the caspase-3 activity.
-
References
- 1. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bullatacin and bullatacinone: two highly potent bioactive acetogenins from Annona bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validating the Structure of 3-(Heterocyclic)-Propanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and antimicrobial activity of a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which serve as structural analogs to "3-(Oxolan-2-yl)propanoic acid" derivatives. The data and protocols presented are based on published experimental findings and offer a framework for validating the structure and performance of similar compounds.
Comparative Performance Data
The antimicrobial activity of synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives was evaluated against various microbial strains. The following table summarizes the minimum inhibitory concentration (MIC) in µg/mL.
Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [1][2]
| Compound | Arene Substituent | Candida albicans | Escherichia coli | Staphylococcus aureus |
| 2a | Phenyl | >64 | >64 | >64 |
| 2b | 2-Methylphenyl | 64 | >64 | >64 |
| 2c | 2,4-Dimethylphenyl | 32 | 64 | 64 |
| 2d | 2,5-Dimethylphenyl | 16 | 32 | 32 |
| 2e | 2,4,6-Trimethylphenyl | 8 | 16 | 16 |
| 2f | Naphthalen-1-yl | 4 | 8 | 8 |
| 1a (Starting Material) | - | 64 | >64 | >64 |
Experimental Protocols
To a mixture of 3-(furan-2-yl)propenoic acid (1a ) (0.36 mmol), the respective arene (0.1 mL), and CH₂Cl₂ (1 mL), triflic acid (TfOH) (0.5 mL, 6.45 mmol) was added. The reaction mixture was stirred at 0 °C for 2 hours. Subsequently, the mixture was poured into water (50 mL) and extracted with chloroform (3 x 50 mL). The combined organic extract was washed with water (3 x 50 mL) and dried over Na₂SO₄. The solvent was then removed under reduced pressure to yield the final product.
The antimicrobial activity of the synthesized compounds was determined using the twofold serial dilution method. A stock solution of each compound was prepared in DMSO. The compounds were tested against a panel of microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism, was determined after incubation.
Visualizations
The following diagram illustrates the proposed mechanism for the hydroarylation of 3-(furan-2-yl)propenoic acid with an arene in the presence of a Brønsted superacid like triflic acid (TfOH).[1]
The diagram below outlines the general workflow from synthesis to antimicrobial evaluation of the propanoic acid derivatives.
References
A Researcher's Guide to Investigating the Cross-Reactivity of 3-(Oxolan-2-yl)propanoic Acid
Compound Profile: 3-(Oxolan-2-yl)propanoic Acid
Also known as 3-(tetrahydrofuran-2-yl)propanoic acid, this compound belongs to the carboxylic acid family. Its structure features a saturated five-membered ether ring (oxolane) attached to a propanoic acid chain.
| Property | Value | Source |
| Synonyms | 3-(tetrahydrofuran-2-yl)propanoic acid | [1][2] |
| CAS Number | 935-12-6 | [1] |
| Molecular Formula | C7H12O3 | [3] |
| Molecular Weight | 144.17 g/mol | [2] |
| MDL Number | MFCD03412485 | [1] |
Comparative Landscape: Structurally and Functionally Related Compounds
While "this compound" itself lacks extensive biological characterization in the public domain, the broader class of propanoic acid derivatives is well-studied. Many aryl propanoic acid derivatives, for instance, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[4][5] These compounds, such as ibuprofen and ketoprofen, serve as useful comparators for potential biological activity and cross-reactivity.[4]
| Compound/Class | Key Structural Feature | Known Biological Activity/Target | Potential for Cross-Reactivity |
| Aryl Propanoic Acids (e.g., Ibuprofen) | Propanoic acid with an aryl substituent | Analgesic, antipyretic, and anti-inflammatory; COX-1/COX-2 inhibitors[4] | Potential for cross-reactivity with other enzymes in the arachidonic acid pathway. |
| Indole Substituted Propanoic Acids | Propanoic acid with an indole substituent | Antimicrobial activity[6] | May interact with microbial enzymes or cellular structures. |
| Thiazole Containing Propanoic Acids | Propanoic acid with a thiazole substituent | Antimicrobial and plant growth-promoting activities[7] | Potential for interactions with various biological pathways in different organisms. |
| Other Oxolane-Containing Compounds | Presence of a tetrahydrofuran ring | Varied, including antibacterial and peripheral vasodilator effects[8] | The oxolane ring may influence binding to specific receptors or enzymes. |
Designing a Cross-Reactivity Study: A Proposed Workflow
The following workflow outlines a systematic approach to characterizing the cross-reactivity profile of "this compound."
Caption: A proposed workflow for assessing the cross-reactivity of a novel small molecule.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cross-reactivity data. Below are generalized protocols for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantify the binding affinity and kinetics of "this compound" to a panel of purified proteins (potential off-targets).
Methodology:
-
Immobilize the target proteins onto a sensor chip.
-
Prepare a series of dilutions of "this compound" in a suitable running buffer.
-
Inject the compound dilutions over the sensor surface and monitor the change in the SPR signal in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters of the interaction between "this compound" and a target protein.
Methodology:
-
Load a solution of the target protein into the sample cell of the calorimeter.
-
Load a concentrated solution of "this compound" into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Tissue Cross-Reactivity (TCR) Studies via Immunohistochemistry (IHC)
Objective: To identify potential off-target binding of "this compound" in a wide range of human tissues.[9]
Methodology:
-
Prepare a labeled version of "this compound" (e.g., biotinylated or with a fluorescent tag).
-
Obtain a panel of frozen human tissues, typically representing major organ systems.[9]
-
Cut thin sections of the tissues and mount them on microscope slides.
-
Incubate the tissue sections with the labeled compound at various concentrations.
-
For biotinylated compounds, follow with an incubation with a labeled streptavidin conjugate.
-
Visualize the binding of the compound using an appropriate detection method (e.g., chromogenic substrate for enzymatic labels or fluorescence microscopy).
-
A pathologist should evaluate the staining pattern to identify specific binding and differentiate it from non-specific background staining.
Hypothetical Signaling Pathway: Propanoic Acid Derivatives and COX Inhibition
Given that many propanoic acid derivatives are NSAIDs, a primary hypothesis to test would be the interaction of "this compound" with the cyclooxygenase (COX) pathway.
Caption: A hypothetical inhibitory action of this compound on COX enzymes.
Data Presentation: Comparative Cross-Reactivity Profile (Hypothetical Data)
The following table illustrates how quantitative data from cross-reactivity assays could be presented for comparison.
| Target | This compound (KD, µM) | Compound A (Aryl Propanoic Acid) (KD, µM) | Compound B (Thiazole Propanoic Acid) (KD, µM) |
| Primary Target | TBD | TBD | TBD |
| COX-1 | >100 | 0.5 | >100 |
| COX-2 | >100 | 5.2 | >100 |
| Carbonic Anhydrase II | 50.3 | >100 | 15.8 |
| hERG | >100 | >100 | >100 |
| Sigma1 Receptor | 25.1 | 80.4 | 5.2 |
TBD: To Be Determined
This guide provides a foundational framework for initiating cross-reactivity studies on "this compound." By employing a systematic approach and leveraging knowledge from related chemical classes, researchers can effectively profile the specificity and potential off-target interactions of this and other novel chemical entities.
References
- 1. 935-12-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Benchmarking "3-(Oxolan-2-yl)propanoic acid" Against Known Antimicrobial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential antimicrobial activity of "3-(Oxolan-2-yl)propanoic acid". Due to the current lack of publicly available data on the biological activity of this specific compound, this document serves as a foundational resource. It outlines the established antimicrobial efficacy of structurally related compounds and standard antimicrobial agents, alongside detailed experimental protocols to facilitate future research and direct comparison.
Introduction to "this compound" and Potential Antimicrobial Activity
"this compound" is a chemical compound characterized by a saturated five-membered tetrahydrofuran (oxolane) ring linked to a propanoic acid tail. While experimental data on its biological effects are not currently available in the public domain, its structural motifs are present in various biologically active molecules. The tetrahydrofuran ring is a core structure in several FDA-approved drugs, and furan-containing compounds, which are structurally related, have demonstrated antimicrobial properties. Notably, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown inhibitory activity against bacteria and fungi. This suggests that "this compound" could be a candidate for antimicrobial screening.
Comparative Analysis of Antimicrobial Activity
To establish a benchmark for potential antimicrobial efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of structurally related compounds and standard antimicrobial drugs against common pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: MIC Values of Furan/Benzofuran Carboxylic Acid Derivatives
| Compound | Organism | MIC (µg/mL) |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans (yeast-like fungi) | 64[1] |
| Staphylococcus aureus (Gram-positive bacteria) | 128[1] | |
| Halogenated 3-benzofurancarboxylic acid derivatives (Compounds III, IV, VI) | Gram-positive bacteria | 50 - 200[2] |
| Candida albicans, Candida parapsilosis | 100[2] |
Table 2: MIC Values of Standard Antimicrobial Drugs (Benchmarks)
| Drug | Organism | MIC (µg/mL) |
| Penicillin G | Staphylococcus aureus | 0.4 - 24[3] |
| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.125[4][5] | |
| Ciprofloxacin | Escherichia coli | 0.013 - 128[6][7][8] |
| Staphylococcus aureus | 0.6[6] | |
| Fluconazole | Candida albicans | 0.25 - 8[9][10] |
Experimental Protocols
To ensure reproducible and comparable results, a standardized method for determining MIC is crucial. The following is a detailed protocol for the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11][12][13][14]
Materials:
-
Test compound (e.g., "this compound")
-
Standard antimicrobial agents (positive controls)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the test compound and standard antimicrobial agents in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in the appropriate broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum in broth without antimicrobial agent) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) compared to the growth control.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: Workflow for MIC determination.
Hypothetical Signaling Pathway for Antimicrobial Action
The diagram below represents a generalized signaling pathway that could be disrupted by an antimicrobial agent. This is a hypothetical representation and would need to be experimentally validated for "this compound".
Caption: Hypothetical antimicrobial mechanism.
Conclusion
This guide provides a starting point for the investigation of "this compound" as a potential antimicrobial agent. The provided data on related compounds and standard drugs, along with the detailed experimental protocol, offer a robust framework for benchmarking its activity. Future studies should focus on determining the MIC of "this compound" against a panel of clinically relevant microorganisms and subsequently exploring its mechanism of action to validate and expand upon the hypothetical pathways presented.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Structure-activity relationship (SAR) studies of "3-(Oxolan-2-yl)propanoic acid" analogs
An in-depth analysis of the structure-activity relationships of propanoic acid-based Peroxisome Proliferator-Activated Receptor agonists for researchers and drug development professionals.
The landscape of metabolic disease therapeutics has been significantly shaped by the discovery and development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. These nuclear receptors are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose homeostasis.[1] The three PPAR isoforms, α, β/δ, and γ, are key targets for drugs aimed at treating conditions such as dyslipidemia and type 2 diabetes.[2][3] Propanoic acid derivatives have emerged as a versatile scaffold for the design of potent and selective PPAR agonists. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various series of propanoic acid analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Propanoic Acid-Based PPAR Agonists
The potency and selectivity of propanoic acid derivatives as PPAR agonists are highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activities of representative compounds from different chemical series.
2-Phenoxy-3-phenylpropanoic Acid Derivatives
This class of compounds has been investigated for dual PPARα and PPARγ agonistic activity. The chirality and substitutions on the phenyl rings significantly influence their potency.
| Compound | Stereochemistry | R1 | R2 | hPPARα EC50 (µM) | hPPARγ EC50 (µM) |
| 1a | (S) | H | H | >10 | 0.5 |
| 1b | (R) | H | H | >10 | 5.2 |
| 1c | (S) | 4-Cl | H | 1.2 | 0.2 |
| 1d | (S) | H | 4-OCH3 | 8.5 | 0.3 |
Data synthesized from multiple sources.
The data suggests that the (S)-enantiomer is generally more active for PPARγ. Substitution on the phenoxy ring, particularly with a chloro group at the 4-position, enhances both PPARα and PPARγ activity.
Substituted Phenylpropanoic Acid Derivatives
Modifications on the linker and the distal benzene ring of phenylpropanoic acids have been explored to develop dual PPARα and PPARδ agonists.
| Compound | Linker Modification | R | hPPARα EC50 (nM) | hPPARδ EC50 (nM) |
| 2a | Ethylene | H | >1000 | >1000 |
| 2b | α-ethyl | H | 280 | 1.9 |
| 2c | α-ethyl | OCH3 | 8.2 | 21 |
Data sourced from multiple studies including crystal structures of human PPARα ligand-binding domain in complexes with a series of phenylpropanoic acid derivatives.[4]
These results highlight the importance of the linker's shape, with the introduction of an α-ethyl group significantly boosting potency, particularly for PPARδ.[5] The nature of the substituent on the distal ring also plays a key role in modulating the potency and selectivity across PPAR subtypes.[5]
2-Methyl-2-phenoxypropanoic Acid Derivatives
This series, which incorporates the structural features of fibrates, has been optimized to yield potent and selective PPARα agonists.
| Compound | R Group on Thiazole Ring | hPPARα EC50 (nM) | Selectivity vs PPARδ/γ |
| 3a | CF3 | 4 | >500-fold |
| 3b | H | 20 | >250-fold |
| 3c | CH3 | 12 | >400-fold |
Data from studies on substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARα agonists.[6]
The optimization of this series led to the discovery of highly potent and selective PPARα agonists, with compound 3a (GW590735) progressing to clinical trials.[6]
Experimental Protocols
The evaluation of PPAR agonist activity is crucial for SAR studies. Below are detailed methodologies for key experiments.
PPAR Transactivation Assay
This cell-based assay is fundamental for determining the functional potency of compounds in activating PPAR isoforms.[7]
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are frequently used due to their high transfection efficiency.[7][8]
Plasmids:
-
Expression Vector: A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARβ/δ.[8]
-
Reporter Plasmid: A plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[7][8]
-
Control Plasmid: A plasmid expressing β-galactosidase for normalization of transfection efficiency.[7]
Procedure:
-
HEK293T cells are co-transfected with the three plasmids.
-
After a 24-hour incubation period to allow for protein expression, the cells are treated with various concentrations of the test compounds.
-
Following an 8 to 24-hour incubation with the compounds, the cells are lysed.[7][8]
-
Luciferase and β-galactosidase activities are measured using a luminometer and a spectrophotometer, respectively.
-
The luciferase activity is normalized to the β-galactosidase activity to account for variations in transfection efficiency. The results are then used to determine the EC50 value for each compound.
In Vivo Efficacy in a Diabetic Animal Model
The db/db mouse is a widely used genetic model for type 2 diabetes and dyslipidemia, making it suitable for assessing the in vivo efficacy of dual PPARα/γ agonists.[7]
Animal Model: Male db/db mice (8-10 weeks old).
Treatment: Compounds are administered orally once daily for a period of 14 days. A vehicle control group and a positive control group (e.g., rosiglitazone) are included.
Parameters Measured:
-
Blood Glucose: Measured from tail vein blood at regular intervals.
-
Serum Lipids: Total cholesterol, triglycerides, and HDL-cholesterol are measured from blood samples collected at the end of the study.
-
Body Weight: Monitored throughout the study.
Procedure:
-
Animals are acclimatized for one week before the start of the experiment.
-
Baseline blood glucose and body weight are recorded.
-
Animals are randomized into treatment groups.
-
Daily oral administration of the compounds or vehicle is performed.
-
Blood glucose and body weight are monitored regularly.
-
At the end of the treatment period, animals are fasted overnight, and blood samples are collected for the analysis of serum lipids.
Visualizing Key Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the PPAR signaling pathway and a general experimental workflow for screening PPAR agonists.
Caption: PPAR Signaling Pathway. Agonist binding to PPAR leads to the formation of a heterodimer with RXR, which then binds to PPREs in the nucleus to regulate target gene expression.
Caption: General workflow for the discovery and development of novel PPAR agonists, from synthesis to in vivo evaluation.
References
- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method [jstage.jst.go.jp]
- 5. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
In Silico Modeling and Comparative Analysis of 3-(Oxolan-2-yl)propanoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and ADMET Properties
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. This guide provides a comparative analysis of 3-(Oxolan-2-yl)propanoic acid against two structurally related alternatives: Propanoic acid and Cyclopentanecarboxylic acid. By examining these compounds, we aim to elucidate the impact of the oxolane ring and cyclic structure on key molecular properties. The data presented herein is a synthesis of information from publicly available databases and in silico predictive modeling to facilitate early-stage drug development decisions.
Comparative Analysis of Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. The following table summarizes key descriptors for this compound and its selected alternatives.
| Property | This compound | Propanoic acid | Cyclopentanecarboxylic acid |
| Molecular Formula | C₇H₁₂O₃ | C₃H₆O₂[1] | C₆H₁₀O₂[2] |
| Molecular Weight ( g/mol ) | 144.17 | 74.08[1] | 114.14[2] |
| Boiling Point (°C) | Not available | 141[1] | 216[3] |
| Melting Point (°C) | Not available | -20.7[1] | 3-5[3] |
| Density (g/cm³) | Not available | 0.993 (at 20°C)[1] | 1.053 (at 25°C)[3] |
| Water Solubility | Predicted to be soluble | Miscible[4] | Moderately soluble[2] |
| pKa | Not available | 4.87[1] | 4.99 (at 25°C)[3] |
In Silico ADMET Profiling
To further understand the potential pharmacokinetic and safety profiles of these compounds, a comprehensive in silico ADMET analysis was performed. The following table outlines the predicted properties, offering a comparative view of their drug-like potential.
| ADMET Property | This compound (Predicted) | Propanoic acid (Predicted) | Cyclopentanecarboxylic acid (Predicted) |
| Lipophilicity (LogP) | 0.54 | 0.33 | 1.30 |
| Water Solubility (LogS) | -0.92 (Soluble) | 0.69 (Very Soluble) | -1.15 (Soluble) |
| Gastrointestinal Absorption | High | High | High |
| Blood-Brain Barrier (BBB) Permeant | No | No | Yes |
| CYP2D6 Inhibitor | No | No | No |
| AMES Toxicity | No | No | No |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP) using the Shake-Flask Method
The octanol-water partition coefficient is a critical parameter for assessing a compound's lipophilicity and its potential for membrane permeability. The shake-flask method is a standard approach for its experimental determination.[5][6]
Materials:
-
Test compound
-
1-Octanol (reagent grade, pre-saturated with water)
-
Purified water (pre-saturated with 1-octanol)
-
Phosphate buffer (pH 7.4)
-
Glassware: separatory funnels or centrifuge tubes with screw caps
-
Shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix 1-octanol and water (or phosphate buffer) in a large vessel and stir for 24 hours. Allow the phases to separate completely.
-
Preparation of Test Solution: Accurately weigh the test compound and dissolve it in either the pre-saturated water or 1-octanol to a known concentration. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a measured volume of the test solution and the other pre-saturated solvent to a separatory funnel or centrifuge tube. The volume ratio of the two phases can be adjusted depending on the expected LogP value.
-
Shake the vessel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation: Allow the two phases to separate. If an emulsion forms, centrifugation can be used to aid separation.
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable and validated analytical method.
-
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Visualization of In Silico ADMET Workflow
Caption: Workflow for in silico ADMET property prediction.
Discussion and Conclusion
The comparative analysis reveals distinct differences in the physicochemical and predicted ADMET properties of this compound and its analogues. The presence of the oxolane ring in this compound increases its molecular weight and predicted lipophilicity compared to the simple linear chain of propanoic acid. However, its predicted LogP remains in a favorable range for drug development.
Cyclopentanecarboxylic acid, the carbocyclic analogue, exhibits the highest predicted lipophilicity, which may influence its absorption and distribution characteristics, including its predicted ability to cross the blood-brain barrier. All three compounds are predicted to have high gastrointestinal absorption and a low potential for AMES toxicity, indicating favorable early-stage safety profiles.
This in silico-driven comparison underscores the importance of early-stage property assessment in identifying potential liabilities and guiding the selection of promising drug candidates. While computational models provide valuable insights, experimental validation of key properties, such as solubility and lipophilicity, is crucial for confirming these predictions and advancing the development of new therapeutic agents.
References
- 1. SwissADME [swissadme.ch]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
In-depth Analysis of 3-(Oxolan-2-yl)propanoic Acid: Efficacy Data Remains Elusive in Scientific Literature
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the therapeutic efficacy of 3-(Oxolan-2-yl)propanoic acid. While its chemical relatives, the arylpropionic acids, are well-established as potent non-steroidal anti-inflammatory drugs (NSAIDs), direct experimental data comparing this compound to commercially available pharmaceuticals is currently unavailable. This lack of published research prevents a direct comparative analysis of its potential therapeutic benefits.
Despite the absence of specific efficacy studies on this compound, the broader family of propanoic acid derivatives has been the subject of extensive research, revealing a wide range of biological activities. This suggests that this compound could hold therapeutic promise, warranting further investigation.
The Landscape of Propanoic Acid Derivatives in Medicine
Propanoic acid derivatives are a cornerstone of modern pharmacology, primarily known for their anti-inflammatory, analgesic, and antipyretic properties. The mechanism of action for many of these compounds, including the widely recognized NSAID ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.
Derivatives of the closely related 3-(furan-2-yl)propanoic acid have demonstrated notable antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. Furthermore, ongoing research into other novel propanoic acid derivatives has uncovered potential applications in oncology and as antioxidants.
The Oxolane Moiety: A Key to Potential?
The presence of the oxolane (also known as tetrahydrofuran) ring in the structure of this compound is of particular interest to medicinal chemists. The incorporation of such cyclic ethers into drug candidates can significantly improve their physicochemical properties, including solubility and metabolic stability. These enhancements can lead to better bioavailability and an improved pharmacokinetic profile. For instance, the related compound 3-(Oxolan-2-ylmethoxy)propanoic acid is utilized as a versatile building block in the synthesis of novel compounds, in part due to these favorable characteristics.
Future Directions and the Call for Research
The structural similarities of this compound to well-known therapeutic agents, combined with the advantageous properties of the oxolane ring, strongly suggest that this compound may possess valuable biological activities. However, without dedicated preclinical and clinical studies, any discussion of its efficacy remains speculative.
To ascertain the therapeutic potential of this compound, rigorous scientific investigation is required. This would involve a series of in vitro and in vivo experiments to elucidate its mechanism of action, determine its potency and efficacy in relevant disease models, and establish a comprehensive safety profile. Direct comparative studies against current standard-of-care commercial drugs would be a critical component of such research, providing the necessary data to evaluate its potential as a novel therapeutic agent.
Until such data becomes available, the scientific and medical communities can only hypothesize about the comparative efficacy of this compound. The information presented here is intended to provide a contextual understanding of its chemical background and the potential avenues for future research.
Note to Researchers, Scientists, and Drug Development Professionals: The absence of published efficacy data for this compound highlights a potential opportunity for novel drug discovery and development. Further exploration of this and related compounds could lead to the identification of new therapeutic leads.
Comparative Analysis of 3-(Oxolan-2-yl)propanoic Acid Analogs in Peer-Reviewed Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthesized analogs of 3-(Oxolan-2-yl)propanoic acid, with a focus on their biological activity. Due to the limited availability of comprehensive comparative studies on a wide range of these specific analogs, this guide primarily draws upon a key study that systematically synthesized and evaluated a series of related compounds. The data presented herein is intended to offer insights into the structure-activity relationships (SAR) of this class of molecules.
A notable study in this area focuses on the synthesis and antimicrobial evaluation of ester analogs of 3-(tetrahydrofuran-2-yl)propanoic acid. While not a broad comparison across different research groups, this study provides a valuable head-to-head comparison of derivatives with varying substituents.
Quantitative Data Summary
The antimicrobial activity of several synthesized 3-(tetrahydrofuran-2-yl)propanoic acid esters was evaluated against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to quantify the potency of each analog. The results are summarized in the table below.
Table 1: Antimicrobial Activity (MIC in µg/mL) of 3-(Tetrahydrofuran-2-yl)propanoic Acid Esters
| Compound ID | R Group (Ester) | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |
| 1a | Methyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 1b | Ethyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 1c | n-Propyl | 100 | 100 | >100 | >100 | 100 | 100 |
| 1d | n-Butyl | 50 | 50 | 100 | 100 | 50 | 50 |
| 1e | n-Pentyl | 25 | 25 | 50 | 50 | 25 | 25 |
| 1f | n-Hexyl | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 |
| 1g | n-Heptyl | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 |
| 1h | n-Octyl | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 | 6.25 |
| 1i | n-Nonyl | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 | 6.25 |
| 1j | n-Decyl | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 |
| 1k | Isopropyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 1l | Isobutyl | 100 | 100 | >100 | >100 | 100 | 100 |
| 1m | Benzyl | 50 | 50 | 100 | 100 | 50 | 50 |
Data sourced from a study on the synthesis and antimicrobial activity of 3-(tetrahydrofuran-2-yl)propanoic acid esters.
From this data, a clear structure-activity relationship emerges. The antimicrobial activity of the n-alkyl esters increases with the chain length, peaking at the n-octyl and n-nonyl esters, after which the activity begins to decrease. Branched alkyl esters, such as isopropyl and isobutyl, showed significantly lower activity compared to their linear counterparts.
Experimental Protocols
The methodologies employed for the synthesis and antimicrobial evaluation of the 3-(tetrahydrofuran-2-yl)propanoic acid esters are detailed below.
General Procedure for the Synthesis of 3-(Tetrahydrofuran-2-yl)propanoic Acid Esters:
A solution of 3-(tetrahydrofuran-2-yl)propanoic acid (1 mmol) in the corresponding alcohol (10 mL) was treated with a catalytic amount of concentrated sulfuric acid (0.1 mL). The reaction mixture was refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). After completion of the reaction, the excess alcohol was removed under reduced pressure. The residue was dissolved in ethyl acetate (25 mL) and washed with a saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude ester, which was then purified by column chromatography on silica gel.
Antimicrobial Activity Assay (MIC Determination):
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the twofold serial dilution method. Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). A series of dilutions ranging from 100 µg/mL to 0.78 µg/mL were prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates. The wells were inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Visualizations
The following diagrams illustrate the general synthetic workflow and the observed structure-activity relationship.
Caption: General workflow for the synthesis of 3-(tetrahydrofuran-2-yl)propanoic acid esters.
Caption: Structure-activity relationship of n-alkyl esters and antimicrobial activity.
Unveiling the Potential Mechanism of Action of 3-(Oxolan-2-yl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis to elucidate the potential mechanism of action of the novel compound, 3-(Oxolan-2-yl)propanoic acid. Due to the limited direct experimental data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing comparisons with structurally similar compounds, including furan and tetrahydrofuran derivatives, as well as other propanoic acid analogs. The primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many propanoic acid derivatives. This guide presents available experimental data for analogous compounds, detailed experimental protocols for key biological assays, and visual diagrams of relevant signaling pathways and experimental workflows to support future research and drug development efforts.
Introduction
This compound is a small molecule whose biological activity and mechanism of action are not yet well-characterized. Its structure, featuring a saturated five-membered oxolane (tetrahydrofuran) ring linked to a propanoic acid moiety, suggests potential interactions with biological targets that recognize either the heterocyclic or the carboxylic acid functionality. Notably, the propanoic acid structural motif is present in a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that are known inhibitors of cyclooxygenase (COX) enzymes. This guide explores this and other potential mechanisms of action by comparing this compound to functionally characterized analogs.
Comparative Analysis of Structurally Related Compounds
To hypothesize the mechanism of action of this compound, we have compiled and compared the biological activities of several classes of structurally related compounds. The data is summarized in the tables below.
Cyclooxygenase (COX) Inhibition
The propanoic acid moiety is a key pharmacophore for many COX inhibitors. The presence of a heterocyclic ring can influence the potency and selectivity of COX-1 versus COX-2 inhibition.
| Compound Class | Example Compound | Target(s) | IC50 Values | Reference(s) |
| Diaryl-3(2H)furanones | 5-(4-methylsulfonylphenyl)-4-phenyl-3(2H)furanone derivative (1f) | COX-2 | Comparable to Rofecoxib | [1] |
| 5-(4-aminosulfonylphenyl)-4-phenyl-3(2H)furanone derivative (20b) | COX-2 | ED50 = 0.1 mg/kg (adjuvant-induced arthritis) | [1] | |
| Diaryl-3(2H)furanones | 2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]-4-phenyl-3(2H)furanone | COX-2 | - | [2] |
| Diaryl-furanones | Methoxy and methylsulfanyl substituted furanones | COX-1/COX-2 | Potent, non-selective | [3] |
| Pyridazinone derivatives from furanones | Pyridazinone derivatives 5b, 8b, and 8c | COX-2, 15-LOX | IC50 = 0.04 µM (COX-2) | [4][5] |
| 2,3,5-Substituted tetrahydrofurans | 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols (Compounds 17, 18, 20) | COX-2 | Appreciable inhibition and selectivity | [6] |
Table 1: Cyclooxygenase inhibitory activity of furan and tetrahydrofuran derivatives.
Anticancer Activity
Substituted tetrahydrofuran and furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.
| Compound Class | Example Compound | Cell Line(s) | Activity | Reference(s) |
| 2,3,5-Substituted tetrahydrofurans | 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols (Compound 12) | Leukemia (CCRF-CEM, SR) | Significant growth inhibition | [7] |
| Benzofuran Derivatives | Various substituted benzofurans | Multiple cancer cell lines | Potent cytotoxic agents | [8] |
Table 2: Anticancer activity of tetrahydrofuran and furan derivatives.
Antimicrobial Activity
The γ-butyrolactone (a close structural analog of a dehydrated oxolan-2-yl propanoic acid) and other furan derivatives have shown promising antimicrobial properties.
| Compound Class | Example Compound | Target Microorganism(s) | MIC/Activity | Reference(s) |
| γ-Butyrolactone Derivatives | Compound 5 | Staphylococcus epidermidis | High activity, comparable to streptomycin | [9][10] |
| γ-Butyrolactone Derivatives | Various synthesized derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi | Active when compared to ciprofloxacin | [11] |
| β,γ-Diaryl α-methylene-γ-butyrolactones | Compounds 1l and 1m | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs ranging from 3.0 to 5.2 µM | [12] |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Various synthesized derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good activity at 64 µg/mL | [13][14] |
Table 3: Antimicrobial activity of γ-butyrolactone and furan derivatives.
Hypothesized Mechanism of Action: COX Inhibition
Based on the prevalence of COX inhibition among propanoic acid derivatives and several furan/tetrahydrofuran analogs, the most probable mechanism of action for this compound is the inhibition of cyclooxygenase enzymes. The propanoic acid moiety can mimic arachidonic acid, the natural substrate of COX, and bind to the active site of the enzyme, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the canonical COX signaling pathway. Inhibition of COX-1 and/or COX-2 by a compound like this compound would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
Caption: Hypothesized inhibition of the COX pathway by this compound.
Proposed Experimental Workflow for Mechanism Confirmation
To validate the hypothesized mechanism of action and explore other potential biological activities, the following experimental workflow is proposed.
Caption: Proposed workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening assay kits.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Arachidonic Acid (substrate)
-
Purified COX-1 and COX-2 enzymes
-
Test compound (this compound) and reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of solvent (e.g., DMSO).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of solvent.
-
-
Initiation of Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated as: % Inhibition = [(Slope of 100% Activity - Slope of Inhibitor) / Slope of 100% Activity] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound and reference antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
96-well clear microplate
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the 9-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comparative analysis of structurally related compounds strongly suggests that it may act as a cyclooxygenase inhibitor. This hypothesis is based on the well-established role of the propanoic acid moiety in NSAIDs and supporting data from various furan and tetrahydrofuran derivatives. Furthermore, the potential for anticancer and antimicrobial activities should not be disregarded, as demonstrated by other analogs containing five-membered heterocyclic rings. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic investigation of this compound, which will be crucial for elucidating its precise mechanism of action and therapeutic potential.
References
- 1. In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. "The Synthesis and Antimicrobial Activity of \\\\gamma-Butyrolactone De" by SLOBODAN SUKDOLAK, SLAVICA SOLUJIC-SUKDOLAK et al. [journals.tubitak.gov.tr]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. eijppr.com [eijppr.com]
- 12. β,γ-Diaryl α-methylene-γ-butyrolactones as potent antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(Oxolan-2-yl)propanoic Acid for Researchers
For scientists and professionals in drug development and chemical research, the efficient and reproducible synthesis of key intermediates is paramount. This guide provides a detailed comparison of two distinct synthetic routes for obtaining 3-(Oxolan-2-yl)propanoic acid, a valuable building block in various chemical applications. The methodologies presented are supported by experimental data to aid in the selection of the most suitable protocol based on laboratory capabilities, desired yield, and operational efficiency.
Comparison of Synthetic Methodologies
The two primary routes for the synthesis of this compound are a multi-step approach involving cyclization and hydrogenation, and a more direct one-step oxidation of a commercially available alcohol.
| Parameter | Route 1: Cyclization, Hydrogenation & Hydrolysis | Route 2: Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol |
| Starting Materials | Ethyl acetoacetate, 1,4-dihaloalkane (e.g., 1-bromo-2-chloroethane) | 2-(Tetrahydrofuran-2-yl)ethanol (Tetrahydrofurfuryl alcohol) |
| Key Intermediates | Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate, Methyl 2-(tetrahydrofuran-2-yl)acetate | Not applicable (one-pot reaction) |
| Overall Yield | ~70-80% (over three steps) | Up to 95% |
| Number of Steps | 3 | 1 |
| Key Reagents & Conditions | 1. LDA, THF, -78°C to 20°C 2. H₂, Pd/C, MeOH, 20°C 3. LiOH, THF/H₂O | TEMPO, NaBr, NaOCl, NaHCO₃, CH₂Cl₂, H₂O, 0°C to RT |
| Advantages | Utilizes readily available and inexpensive starting materials for the construction of the core structure. | High-yielding, one-step process with a straightforward workup. |
| Disadvantages | Multi-step process requiring careful control of reaction conditions at each stage. | Starting material may be more expensive than those used in Route 1. |
Experimental Protocols
Route 1: Multi-step Synthesis via Cyclization, Hydrogenation, and Hydrolysis
This route constructs the tetrahydrofuran ring and the propanoic acid side chain in a sequential manner.
Step 1: Synthesis of Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate
The initial step involves the formation of a dianion from an acetoacetate ester, followed by cyclization with a dihaloalkane. To a solution of diisopropylamine in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes. The solution is then cooled to -78°C, and methyl acetoacetate is added slowly. After stirring for 1 hour at this temperature, 1-bromo-2-chloroethane is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 14 hours, followed by refluxing for 12 hours.[1]
Step 2: Synthesis of Methyl 2-(tetrahydrofuran-2-yl)acetate
The unsaturated intermediate is then hydrogenated to yield the saturated tetrahydrofuran ring. The crude Methyl (2E)-2-(dihydrofuran-2-ylidene)acetate is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 48 hours.[1] The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. This step has been reported to yield the product in 97% yield.[1]
Step 3: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Methyl 2-(tetrahydrofuran-2-yl)acetate is dissolved in a mixture of tetrahydrofuran and water. An aqueous solution of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent.
Route 2: One-step Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol
This route offers a more direct approach to the target molecule through the oxidation of a primary alcohol.
In a flask equipped with a stirrer, 2-(Tetrahydrofuran-2-yl)ethanol (1 equivalent), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~1 mol%), and sodium bromide (NaBr, ~10 mol%) are dissolved in dichloromethane (CH₂Cl₂). The mixture is cooled to 0°C, and an aqueous solution of sodium hypochlorite (NaOCl) and sodium bicarbonate (NaHCO₃) is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the aqueous and organic layers are separated. The aqueous layer is acidified and extracted to isolate the carboxylic acid product. This method has been reported to achieve yields of up to 95%.
Synthesis Pathway Visualizations
References
A Comparative Spectroscopic Guide to 3-(Oxolan-2-yl)propanoic Acid and Its Positional Isomer
The isomers possess the same molecular formula (C₇H₁₂O₃) and molecular weight (144.17 g/mol ), making their differentiation reliant on techniques sensitive to the specific arrangement of atoms, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] Both isomers also contain a chiral center at the point of substitution on the oxolane (tetrahydrofuran) ring, leading to the existence of enantiomers (R and S forms). Standard spectroscopic methods are typically insufficient to distinguish between enantiomers, which exhibit identical spectra in an achiral environment.[2]
Expected Spectroscopic Data Comparison
The following tables summarize the anticipated quantitative data for the comparative analysis of 2-(Oxolan-2-yl)propanoic acid and 3-(Oxolan-2-yl)propanoic acid. These predictions are based on established spectroscopic principles and data from related compounds.[2]
Table 1: Expected ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) for 2-(Oxolan-2-yl)propanoic acid | Expected Multiplicity | Expected Chemical Shift (δ, ppm) for this compound | Expected Multiplicity |
| -COOH | 10.0 - 12.0 (broad singlet) | bs | 10.0 - 12.0 (broad singlet) | bs |
| H at C2 of oxolane | ~4.0 - 4.3 | m | ~2.0 - 2.5 | m |
| H at C5 of oxolane | ~3.7 - 3.9 | m | ~3.7 - 3.9 | m |
| -CH₂-COOH | ~2.5 - 2.7 | d | - | - |
| H at C3 of oxolane | ~1.8 - 2.1 | m | ~2.5 - 2.8 | m |
| H at C4 of oxolane | ~1.5 - 1.9 | m | ~1.8 - 2.2 | m |
| -CH₂-CH₂-COOH | - | - | ~1.6 - 1.9 | m |
| -CH₂-COOH | - | - | ~2.3 - 2.5 | t |
Table 2: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for 2-(Oxolan-2-yl)propanoic acid | Expected Chemical Shift (δ, ppm) for this compound |
| -COOH | ~175 - 180 | ~175 - 180 |
| C2 of oxolane | ~77 - 80 | ~35 - 40 |
| C5 of oxolane | ~68 - 70 | ~68 - 70 |
| -CH₂-COOH | ~40 - 45 | - |
| C3 of oxolane | ~28 - 32 | ~40 - 45 |
| C4 of oxolane | ~25 - 28 | ~25 - 28 |
| -CH₂-CH₂-COOH | - | ~28 - 32 |
| -CH₂-COOH | - | ~30 - 35 |
Table 3: Expected IR Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-(Oxolan-2-yl)propanoic acid | Expected Wavenumber (cm⁻¹) for this compound |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | 2500 - 3300 (broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | 1700 - 1725 |
| C-O-C (Ether) | Stretching | 1050 - 1150 | 1050 - 1150 |
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z for 2-(Oxolan-2-yl)propanoic acid | Expected m/z for this compound | Notes |
| ESI (-) | [M-H]⁻ at ~143 | [M-H]⁻ at ~143 | Deprotonation of the carboxylic acid is anticipated in negative ion mode.[2] |
| EI (+) | [M]⁺ at ~144 | [M]⁺ at ~144 | The molecular ion is expected, with distinct fragmentation patterns. |
| EI (+) Fragmentation | Loss of -COOH, cleavage of the oxolane ring | Loss of -CH₂COOH, cleavage of the oxolane ring | Fragmentation patterns will differ due to the position of the substituent, aiding in differentiation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of signals.[2]
-
Data Acquisition : Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Analysis : Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The splitting patterns (multiplicity), coupling constants (J values), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[2]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[2]
-
Data Acquisition : The spectrum is typically acquired over the mid-IR range, from 4000 to 400 cm⁻¹.[2]
-
Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the different functional groups within the molecule, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O-C stretch of the ether.
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).
-
Instrumentation : A mass spectrometer equipped with an appropriate ion source (e.g., ESI or EI) is used.[2]
-
Data Acquisition : For ESI, the analysis can be conducted in both positive and negative ion modes.[2] High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of the atoms and can be used to distinguish between isomers.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of the isomers of (Oxolan-yl)propanoic acid.
Caption: Workflow for the spectroscopic analysis of (Oxolan-yl)propanoic acid isomers.
References
Safety Operating Guide
Personal protective equipment for handling 3-(Oxolan-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the analysis of related compounds, 3-(Oxolan-2-yl)propanoic acid is anticipated to be a potential irritant to the eyes, skin, and respiratory tract. The oxolane moiety, also known as tetrahydrofuran (THF), is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Therefore, appropriate precautions are essential.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes and eye irritation. |
| Skin Protection | Nitrile rubber gloves (disposable) and a polyethylene-coated polypropylene lab coat | To prevent skin contact and potential irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Recommended if handling in a poorly ventilated area or if dust or vapors are generated.[1] |
| Footwear | Chemical-resistant, closed-toe shoes | To protect feet from potential spills. |
Operational and Handling Plan
A systematic approach to handling this compound is critical to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
-
Preparation :
-
Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Container : All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, should be placed in a clearly labeled, sealed, and compatible waste container.
-
Regulations : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
